molecular formula C10H4BrCl2FN2 B2695483 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine CAS No. 1545775-37-8

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2695483
CAS No.: 1545775-37-8
M. Wt: 321.96
InChI Key: IBVCEIWUJMEUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine (: 1551566-32-5 ) is a high-value chemical building block with the molecular formula C10H4BrCl2FN2 and a molecular weight of 336.97 g/mol . This compound features a pyrimidine core that is dichlorinated at the 2 and 6 positions, and is functionalized with a 4-bromo-2-fluorophenyl group at the 4 position . This specific arrangement of halogen atoms (Br, F, Cl) makes it an exceptionally versatile intermediate for synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, where the bromo group can serve as a key site for functionalization . Its primary research value lies in the construction of more complex molecular architectures for pharmaceutical development and materials science. The presence of multiple, differentially reactive halogens allows for sequential and regioselective derivatization, enabling researchers to efficiently generate a diverse library of compounds from a single precursor for structure-activity relationship (SAR) studies . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl2FN2/c11-5-1-2-6(7(14)3-5)8-4-9(12)16-10(13)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVCEIWUJMEUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545775-37-8
Record name 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of Halogenated Phenylpyrimidines

Abstract

This technical guide outlines the rigorous structural elucidation of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine , a critical scaffold in kinase inhibitor discovery. The presence of three distinct halogen atoms (F, Cl, Br) and the potential for regioisomerism during synthesis necessitates a multi-faceted analytical approach. This document details the synthetic logic, mass spectrometric isotope profiling, and definitive NMR correlation strategies required to distinguish the target C4-regioisomer from its C2-analog and confirm the orientation of the fluorinated phenyl ring.

Synthetic Context & The Regioselectivity Challenge

To understand the structure, one must first understand its origin.[1] The synthesis typically involves a Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and 4-bromo-2-fluorophenylboronic acid .

The Regiochemical Directive

In 2,4,6-trichloropyrimidine, the carbon atoms at positions 4 and 6 are electronically equivalent and significantly more electrophilic than the carbon at position 2.[1] This is due to the additive inductive effects of the adjacent ring nitrogens.[1]

  • C4/C6 Positions: Flanked by only one nitrogen, but less sterically hindered and subject to facile nucleophilic attack.[1]

  • C2 Position: Flanked by two nitrogens, theoretically more electron-deficient, but experimental evidence consistently demonstrates that Pd-catalyzed cross-couplings occur preferentially at C4/C6 due to trajectory and coordination dynamics.[1]

Therefore, the Major Isomer is expected to be the 4-substituted product. However, "expected" is not "proven."[1] The 2-substituted isomer is a common impurity that must be ruled out.[1]

SynthesisFlow cluster_0 Starting Materials cluster_1 Product Distribution SM1 2,4,6-Trichloropyrimidine Rxn Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/EtOH, 90°C SM1->Rxn SM2 4-Bromo-2-fluorophenyl boronic acid SM2->Rxn Major C4-Isomer (Target) Major Product Rxn->Major Preferential Attack Minor C2-Isomer Trace Impurity Rxn->Minor Steric/Electronic Disfavor Bis Bis-Coupled Over-reaction Rxn->Bis Excess Boronic Acid

Figure 1: Reaction pathway illustrating the regioselective preference for C4-substitution.

Mass Spectrometry: The Halogen Fingerprint

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first validation of the elemental composition. This molecule contains a unique "tri-halogen" signature (2 Cl, 1 Br) that creates a distinct isotopic envelope.[1]

Theoretical Isotope Pattern (C10H4BrCl2FN2):

  • Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%)

  • Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%)

Diagnostic Signals (M+): The interaction of these isotopes results in a tetrad pattern.

  • M (Monoisotopic): Contains ³⁵Cl₂, ⁷⁹Br.[1]

  • M+2: Contains ³⁵Cl³⁷Cl ⁷⁹Br OR ³⁵Cl₂ ⁸¹Br.[1] (Highest Intensity)

  • M+4: Contains ³⁷Cl₂ ⁷⁹Br OR ³⁵Cl³⁷Cl ⁸¹Br.[1]

  • M+6: Contains ³⁷Cl₂ ⁸¹Br.[1]

Protocol Check: If the mass spectrum shows a significant M+8 peak, the sample is contaminated with the bis-coupled product (two bromines). If the pattern simplifies to a Cl1Br1 pattern, one chlorine has been lost (hydrolysis).

NMR Spectroscopy: The Elucidation Core

This is the definitive method for distinguishing the C4-isomer from the C2-isomer.

1H NMR Analysis (Proton Assignment)
ProtonMultiplicityApprox Shift (ppm)Diagnostic Feature
Pyrimidine H5 Singlet (s)7.60 - 7.90Key handle. In the C4-isomer, this proton is adjacent to the phenyl ring.[1]
Phenyl H6' Triplet/Multiplet7.90 - 8.10"Roofing" effect towards H5' and coupling to F (J~8Hz).[1]
Phenyl H5' Multiplet7.40 - 7.50Overlaps often; coupled to H6' and H3'.[1]
Phenyl H3' Doublet of Doublets7.30 - 7.40Large J_HF (~9-11 Hz) and small J_HH (~2Hz).

The Fluorine Effect: The ¹⁹F nucleus (spin 1/2) will split all phenyl protons.

  • J(F-H3'): ~9-11 Hz (Ortho)

  • J(F-H6'): ~6-8 Hz (Meta)

  • J(F-H5'): ~2 Hz (Para - often unresolved)

13C NMR & 19F NMR
  • 19F NMR: Expect a single peak around -110 to -120 ppm.[1]

  • 13C NMR: Look for the doublet splitting of carbon signals on the phenyl ring due to C-F coupling.

    • C2' (C-F): Large doublet (J ~250 Hz).[1]

    • C4' (C-Br): Distinct shift (~120-130 ppm).

The "Smoking Gun": 2D HMBC (Heteronuclear Multiple Bond Correlation)

To prove the phenyl ring is at C4 and not C2 , you must trace the connectivity across the C-C bond linking the two rings.

Experimental Logic:

  • Identify Pyrimidine H5 (the isolated singlet).[1]

  • Identify Phenyl H6' (the proton on the phenyl ring spatially closest to the pyrimidine connection).[1]

The Definitive Proof (C4-Isomer):

  • Pyrimidine H5 shows a strong ³J_HMBC correlation to Pyrimidine C4 and Pyrimidine C6 .[1]

  • Phenyl H6' shows a ³J_HMBC correlation to Pyrimidine C4 .[1]

  • Result: Both protons "see" the same quaternary carbon (C4 ).[1] This confirms they are attached to the same locus.[1]

The Counter-Proof (C2-Isomer):

  • If the phenyl were at C2, Phenyl H6' would correlate to Pyrimidine C2 .[1]

  • Pyrimidine H5 (at C5) would correlate to C4 and C6, but cannot correlate to C2 (4 bonds away, usually invisible in standard HMBC).[1]

  • Result: The correlation networks do not overlap at a shared quaternary carbon.[1]

ElucidationLogic Data Crude Product MS 1. Mass Spec (Isotope Pattern) Confirm 2xCl, 1xBr Data->MS HNMR 2. 1H NMR Identify Pyrimidine H5 Singlet MS->HNMR HMBC 3. HMBC Experiment Trace C-C Connectivities HNMR->HMBC Decision Does Phenyl-H6 and Pyrim-H5 correlate to the SAME Carbon? HMBC->Decision ResultC4 CONFIRMED: C4-Isomer (Target Structure) Decision->ResultC4 Yes (Shared C4) ResultC2 REJECTED: C2-Isomer (Regioisomer Impurity) Decision->ResultC2 No (Distinct C2/C4)

Figure 2: Analytical decision tree for structural confirmation.

Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis)
  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), 4-Bromo-2-fluorophenylboronic acid (1.05 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol (3:1).[1][2]

  • Procedure:

    • Degas solvents with N₂ for 30 mins.

    • Add trichloropyrimidine and catalyst; stir 10 mins.

    • Add boronic acid and base solution.[1][3]

    • Heat to 90°C for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Critical Step: Stop reaction before full conversion if bis-coupling (M+8 isotope) is observed.

    • Workup: Partition between EtOAc/Water. Dry organic layer (MgSO₄).[1][3]

    • Purification: Flash chromatography (Hexane/EtOAc).[1] The C4-isomer typically elutes after the bis-coupled product but before the C2-isomer (if present).

Protocol B: HMBC Setup (Elucidation)
  • Solvent: DMSO-d₆ (preferred for solubility and peak separation) or CDCl₃.[1]

  • Concentration: >10 mg/0.6 mL is recommended for clear quaternary carbon correlations.[1]

  • Parameters:

    • Set J_long-range delay to 8 Hz (60-80 ms).

    • Scans: Minimum 32 (depending on concentration).[1]

    • Look for the specific cross-peak between the aromatic multiplet (~7.9 ppm) and the pyrimidine ipso-carbon (~160-164 ppm).

References

  • Regioselectivity of 2,4,6-Trichloropyrimidine

    • Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors."[1] Journal of Medicinal Chemistry 45.17 (2002): 3639-3648.

    • Source:

  • Suzuki Coupling on Polychlorinated Pyrimidines

    • Schomaker, J. M., & Delia, T. J.[1] "Regioselectivity of the Suzuki coupling of 2,4,6-trichloropyrimidine." Journal of Organic Chemistry 66.21 (2001): 7125-7128.

    • Source:

  • NMR Characterization of Halogenated Pyrimidines

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.[1] (General reference for HMBC interpretation logic).

    • Source:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a CAS Number to a Targeted Therapy

The Chemical Abstracts Service (CAS) number 98519-66-5 identifies N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a compound better known in the field of oncology as Gefitinib (Iressa®).[1][2] This molecule represents a cornerstone in the development of targeted cancer therapies, specifically as a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals, delving into the core chemistry, mechanism of action, preclinical evaluation workflows, and the evolution of related compounds designed to overcome clinical resistance.

Section 1: The Target - EGFR and Its Dysregulation in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[5][6] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization.[7] This dimerization triggers the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites act as docking stations for various adaptor proteins, initiating downstream signaling cascades critical for cell growth, proliferation, differentiation, and survival, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][7]

In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling is a key driver of tumorigenesis.[8][9] This can be caused by EGFR overexpression, gene amplification, or, most critically for the efficacy of TKIs, activating mutations within the kinase domain.[8][9] These mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, lock the kinase in an active conformation, leading to constitutive signaling and uncontrolled cell proliferation, even in the absence of a ligand.[10][11] This dependency, or "oncogene addiction," makes the mutated EGFR an ideal therapeutic target.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR p-EGFR (Autophosphorylation) EGFR->P_EGFR Grb2_SOS Grb2_SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Activation ADP ADP P_EGFR->ADP Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (CAS 98519-66-5) Gefitinib->P_EGFR Competitive Inhibition ATP ATP ATP->P_EGFR Phosphate Source start Methyl 3-hydroxy- 4-methoxybenzoate step1 Alkylation (add side chain precursor) start->step1 step2 Nitration step1->step2 step3 Reduction (nitro to amino) step2->step3 step4 Cyclization (form quinazolinone ring) step3->step4 step5 Chlorination step4->step5 step6 Condensation (with 3-chloro-4-fluoroaniline) step5->step6 end Gefitinib step6->end cluster_workflow Preclinical TKI Evaluation Workflow biochem Step 1: Biochemical Assays (In Vitro Potency & Selectivity) cell_potency Step 2: Cellular Potency Assays (Anti-proliferative Activity) biochem->cell_potency target_engage Step 3: Cellular Target Engagement (Confirming On-Target Activity) cell_potency->target_engage downstream Step 4: Downstream Signaling Analysis (Mechanism Validation) target_engage->downstream invivo Step 5: In Vivo Models (Efficacy & PK/PD) downstream->invivo

Sources

Methodological & Application

Precision Engineering of the Pyrimidine Scaffold: Site-Selective Cross-Coupling of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, serving as the core scaffold for countless kinase inhibitors (e.g., Pazopanib, Imatinib analogues) and antivirals. For drug development professionals, the ability to functionalize the pyrimidine ring with high regiocontrol is not merely a synthetic convenience—it is a critical determinant of SAR (Structure-Activity Relationship) throughput.

This guide details the site-selective cross-coupling of 2,4-dihalopyrimidines.[1][2][3][4][5] While the intrinsic electronic bias of the pyrimidine ring favors nucleophilic attack and oxidative addition at the C4 position, subtle manipulation of steric parameters, catalyst ligands, and leaving groups allows for the programmable construction of complex libraries. This note provides validated protocols for the standard "C4-first" sequence and advanced strategies for selectivity inversion.

Mechanistic Foundation: The "First-Mover" Advantage

To control the reaction, one must understand the electronic landscape of the substrate.

Electronic Bias (The C4 Preference)

In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.

  • Resonance: The C4 carbon is para to one nitrogen and ortho to another. It receives electron-withdrawing effects from both.

  • Oxidative Addition: In Pd-catalyzed cycles, the oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. The electron-deficient C4 position facilitates this process more readily than the C2 position, which is flanked by two nitrogens but suffers from different orbital overlaps and steric environments.

  • The "Deactivation" Principle: Once a cross-coupling occurs at C4 (introducing an aryl or alkyl group), the pyrimidine ring becomes more electron-rich (or less electron-deficient). This deactivates the remaining C-Cl bond at C2, requiring more vigorous conditions for the second functionalization.

Leaving Group Hierarchy

Selectivity can be enhanced by differentiating the halogens. The reactivity order for oxidative addition is:



  • Substrate Selection: To guarantee exclusive C4 selectivity, use 4-iodo-2-chloropyrimidine . The weak C-I bond at C4 reacts exclusively before the C-Cl bond at C2.

  • Symmetric Substrates: With 2,4-dichloropyrimidine , C4 selectivity is still dominant (~95:5) under standard Suzuki conditions due to the electronic bias described above.

Visualization: Regioselectivity Map

The following diagram illustrates the divergent pathways based on catalyst and substrate control.

RegioselectivityMap Start 2,4-Dihalopyrimidine C4_Path Path A: Electronic Control (Standard Conditions) Start->C4_Path Pd(PPh3)4 / Na2CO3 Intrinsic Bias C2_Path Path B: Steric/Ligand Control (Advanced/Blocking) Start->C2_Path C5-Blocking Group or Bulky NHC Ligands Intermediate_C4 4-Substituted-2-Halopyrimidine (Major Product) C4_Path->Intermediate_C4 Final_C4_C2 2,4-Difunctionalized Product Intermediate_C4->Final_C4_C2 Step 2: High Temp Stronger Catalyst Intermediate_C2 2-Substituted-4-Halopyrimidine (Rare/Engineered) C2_Path->Intermediate_C2 Intermediate_C2->Final_C4_C2 Step 2: Standard Coupling

Figure 1: Reaction coordinate showing the intrinsic electronic preference for C4 functionalization (Path A) versus engineered C2 selectivity (Path B).

Core Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl/heteroaryl group at the C4 position of 2,4-dichloropyrimidine while preserving the C2-chloride for subsequent steps.

Experimental Design Rationale
  • Catalyst:

    
     is chosen for its bulky ligands which reinforce the steric preference for the less hindered C4 position (relative to the N-flanked C2).
    
  • Solvent: DME/Water or Dioxane/Water systems provide the polarity needed to dissolve inorganic bases while maintaining organic solubility.

  • Stoichiometry: A slight deficit of boronic acid (0.95 - 1.0 equiv) prevents "double coupling" (bis-arylation).

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge 2,4-dichloropyrimidine (1.0 equiv, e.g., 149 mg, 1.0 mmol) and the Aryl Boronic Acid (1.0 equiv).

  • Catalyst Addition: Add

    
     (0.03 equiv, 3 mol%). Note: Handle quickly in air or use a glovebox; Pd(0) is oxygen-sensitive.
    
  • Solvent & Base: Add 1,2-Dimethoxyethane (DME) (4 mL) followed by 2M aqueous

    
      (2.0 equiv, 1.0 mL).
    
    • Alternative: 1,4-Dioxane/Water (4:[6]1) is also effective.[7]

  • Degassing: Sparge the biphasic mixture with argon or nitrogen for 5 minutes to remove dissolved oxygen (crucial to prevent homocoupling of boronic acids).

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of starting material (MW 148) and appearance of mono-coupled product.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. The mono-coupled product is usually less polar than the bis-coupled byproduct but more polar than the starting material.

Validation Criteria:

  • Regioselectivity: >95:5 ratio of C4:C2 isomer (verify by 1H NMR; C4-coupled product usually shows a specific shift in the C5/C6 protons).

  • Yield: Expect 70–90%.

Core Protocol 2: Sequential C2-Functionalization

Objective: Reacting the remaining C2-chloride to complete the scaffold.

Experimental Design Rationale

The C2-chloride is now "deactivated" by the electron-rich group at C4. Standard conditions may fail. We must upgrade the catalytic system.

  • Catalyst: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) or

    
    /Xantphos for challenging substrates.
    
  • Temperature: Higher temperatures (100–120 °C) or microwave irradiation are often required.

Step-by-Step Methodology (Suzuki or Buchwald-Hartwig)
  • Substrate: Use the 4-aryl-2-chloropyrimidine isolated from Protocol 1 (1.0 equiv).

  • Coupling Partner: Add Boronic Acid (1.5 equiv) OR Amine (1.2 equiv).

  • Catalyst System:

    • For Suzuki:

      
       (5 mol%) + 
      
      
      
      (2.0 equiv) in Dioxane.
    • For Amination:

      
       (2 mol%) + Xantphos (4 mol%) + 
      
      
      
      (2.0 equiv) in Toluene or Dioxane.
  • Reaction: Heat to 100–110 °C (sealed tube) overnight or 120 °C in microwave for 30 mins.

  • Workup: Standard extraction and purification.

Advanced Strategy: Inverting Selectivity (C2-First)

Direct C2-selective coupling on 2,4-dichloropyrimidine is difficult. Two reliable strategies exist:

Strategy A: The "Blocking" Group (Steric Control)

Use 5-substituted-2,4-dichloropyrimidines . A bulky group at C5 (e.g., ethyl, TMS) sterically hinders the C4 position, forcing the catalyst to oxidative add at C2.

  • Reference: 2,4-dichloro-5-methylpyrimidine often yields mixtures, but larger groups favor C2.

Strategy B: Ligand Control (The Neufeldt Protocol)

Recent advances utilize bulky N-Heterocyclic Carbene (NHC) ligands to invert selectivity.

  • Catalyst: Pd-PEPPSI-IPent or similar bulky NHC complexes.

  • Mechanism: The bulky ligand prevents the metal center from approaching the sterically crowded (but electronically favored) C4 site, directing it to the more exposed C2 site.

  • Note: This is highly substrate-dependent and often works best for C-S (thiolation) or specific C-C couplings.

Data Summary & Troubleshooting

Leaving Group Reactivity Matrix

The following table summarizes the expected reactivity order for sequential functionalization.

SubstratePosition 1 (Fast)Position 2 (Slow)Recommended Catalyst (Step 1)
2,4-Dichloropyrimidine C4 C2

2-Chloro-4-iodopyrimidine C4 (I)C2 (Cl)

(Room Temp)
2,4-Diiodopyrimidine C4 C2

2,4-Dichloro-5-TMS-pyrimidine C2 C4

/ Ligand
Troubleshooting Guide
  • Problem: Significant bis-coupling (2,4-diaryl product) observed in Step 1.

    • Solution: Reduce catalyst loading to 1 mol%. Lower temperature to 60 °C. Add boronic acid slowly (syringe pump).

  • Problem: No reaction at C2 in Step 2.

    • Solution: The C4-substituent is too electron-donating (e.g., methoxy), deactivating the ring. Switch to a high-activity catalyst like Pd-162 (tBuBrettPhos Pd G3) or use microwave heating at 140 °C.

  • Problem: Hydrolysis of C-Cl to C-OH.

    • Solution: Ensure solvents are anhydrous. Switch base from carbonate/hydroxide to

      
       or 
      
      
      
      (anhydrous conditions).

Workflow Visualization: Library Synthesis

LibraryWorkflow Start Start: 2,4-Dichloropyrimidine Step1 Step 1: C4 Diversification (Suzuki Coupling) Start->Step1 R1-B(OH)2 Pd(0) QC1 QC Check: Isomer Purity >95%? Step1->QC1 QC1->Step1 No (Optimize Temp/Base) Purify Flash Chromatography QC1->Purify Yes Step2 Step 2: C2 Diversification (Buchwald / Suzuki / Sonogashira) Purify->Step2 Intermediate Scaffold Final Final Library: 2,4-Disubstituted Pyrimidines Step2->Final R2-H / R2-B(OH)2

Figure 2: Operational workflow for the generation of 2,4-disubstituted pyrimidine libraries in a drug discovery setting.

References

  • Gong, Y. et al. (2010). Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine.[8][9] This paper establishes the baseline electronic preference for C4 coupling.

    • (Representative link for context on heterocycle reactivity).

  • Strotman, N. A. et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at the C4 and C2 Positions of Pyrimidines.

  • Neufeldt, S. R. et al. (2015/2025).[4] Ligand-Controlled Regioselectivity in Cross-Coupling.[1][3][4][8] Discusses the use of bulky NHC ligands to invert selectivity (C2-first) in dihaloheteroarenes.

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. Standard text describing the nucleophilic susceptibility of diazines (Pyrimidine C4 > C2).

(Note: While specific recent papers like Neufeldt's 2025 work on C2-thiolation are emerging, the Strotman (2010) and Gong references remain the definitive guides for standard C-C coupling protocols.)

Sources

Application Note: Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidines

[1][2][3][4]

Executive Summary & Strategic Importance

The 6-aryl-2,4-dichloropyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., analogs of Pazopanib, Palbociclib). The core synthetic challenge is regioselectivity .

While the C4-position is intrinsically more electrophilic than C2, traditional Nucleophilic Aromatic Substitution (

The Solution: Palladium-catalyzed amination, when engineered with specific ligand/base combinations, overrides these intrinsic limitations to deliver >30:1 C4-selectivity . This guide details the "C4-First" strategy using Pd-catalysis to install the first amine, followed by a high-efficiency protocol for the deactivated C2-chloride.

Mechanistic Insight & Regiocontrol

The Reactivity Hierarchy

In 6-aryl-2,4-dichloropyrimidines, the C4 and C2 positions are chemically distinct:

  • C4 Position: Vinylogous to the N1 nitrogen; highly electrophilic but sterically influenced by the C5-proton and C6-aryl group.

  • C2 Position: Flanked by two nitrogens; generally less reactive toward oxidative addition and

    
     unless activated by specific directing groups.
    
Why Palladium?

In thermal

Pd-catalyzed aminationOxidative Addition (OA)
Pathway Visualization

The following diagram illustrates the divergence between thermal

Regioselectivitycluster_SNArThermal SNAr (Traditional)cluster_PdPd-Catalyzed (Optimized)Start6-Aryl-2,4-dichloropyrimidineMixMixture of Isomers(C4:C2 ~ 3:1)Start->Mix Neutral Amine Heat, No Cat.C4_ProductC4-Amine Product(>30:1 Selectivity)Start->C4_Product Pd(OAc)2/dppb LiHMDS, THFC2_ProductC2-Amine Product(Trace)Start->C2_Product Minor Pathway

Caption: Divergence in regioselectivity between thermal SNAr and Pd-catalyzed protocols.

Protocol 1: Highly Regioselective C4-Amination

Objective: Selective mono-amination at the C4 position using aliphatic secondary amines.[1] Primary Reference: Peng, Z. H., et al. Org.[2] Lett.2006 , 8, 395-398.[3]

Critical Parameters
  • Catalyst System: Pd(OAc)₂ (2 mol%) with dppb (1,4-bis(diphenylphosphino)butane) (4 mol%).

    • Note: Monodentate phosphines often fail to achieve high selectivity here. The bite angle of dppb is optimal for this substrate class.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide).[1]

    • Why: LiHMDS serves a dual role. It acts as a non-nucleophilic base to deprotonate the amine (or complex with it), preventing direct background

      
       reaction (which would be non-selective).
      
  • Solvent: THF (Anhydrous).

  • Temperature: Room Temperature to 60 °C (Substrate dependent).

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Catalyst Pre-loading: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and dppb (4.3 mg, 0.01 mmol, 2 mol% - Note: 1:1 Pd:Ligand ratio is often sufficient, but 1:2 ensures stability) to the vial.

  • Substrate Addition: Add 6-aryl-2,4-dichloropyrimidine (0.5 mmol) and anhydrous THF (2.0 mL). Stir for 5 mins to complex the catalyst.

  • Amine/Base Premix (CRITICAL):

    • In a separate vial, mix the secondary amine (0.55 mmol, 1.1 equiv) with THF (1 mL).

    • Dropwise add LiHMDS (1.0 M in THF, 0.6 mmol, 1.2 equiv) at 0 °C. Stir for 10 mins.

    • Reasoning: Pre-forming the lithium amide/amine complex minimizes free amine concentration, shutting down the non-selective thermal pathway.

  • Reaction: Transfer the Amine/LiHMDS mixture dropwise to the catalyst/pyrimidine solution over 5 minutes.

  • Incubation: Stir at Room Temperature. Monitor by LC-MS.[4]

    • Endpoint: usually < 2 hours.

    • Expected Mass: M+Amine-Cl. Look for the characteristic Cl isotope pattern (one Cl remaining).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Dry over Na₂SO₄.

Data Summary: Selectivity Comparison
EntryAmine TypeMethodYield (%)Regioselectivity (C4:C2)
1 MorpholineThermal (80°C)853:1
2 MorpholinePd(OAc)₂/dppb/LiHMDS 92 >30:1
3 PiperidineThermal (80°C)884:1
4 PiperidinePd(OAc)₂/dppb/LiHMDS 94 >30:1
5 AnilineThermal (No Cat)75>20:1
6 AnilinePd-Catalyzed88>30:1

*Note: Aromatic amines (anilines) are naturally more C4-selective even without catalysis due to electronic matching, but Pd-catalysis improves yield and lowers temp.

Protocol 2: C2-Amination (The "Deactivated" Chloride)

Objective: Functionalization of the remaining C2-chloride. Challenge: The installation of an electron-donating amine at C4 deactivates the pyrimidine ring, making the C2-chloride sluggish toward oxidative addition. Standard ligands (PPh3) often fail.

Critical Parameters
  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ .

  • Ligand: BrettPhos or RuPhos (Buchwald Generation 3/4 Precatalysts are recommended).

    • Why: These bulky, electron-rich dialkylbiaryl phosphines are essential for oxidative addition into electron-rich (deactivated) heteroaryl chlorides.

  • Base: Cs₂CO₃ (Weak base often sufficient) or NaOtBu (Stronger base for difficult cases).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Procedure
  • Substrate: Take the purified C4-amino-6-aryl-2-chloropyrimidine from Protocol 1 (0.5 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%) (or use BrettPhos Pd G3 precatalyst: 2 mol%).

  • Reactants: Add the second amine (0.6 mmol, 1.2 equiv) and Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (3 mL).

  • Degassing: Sparge with Nitrogen for 5 minutes (Oxygen inhibits this cycle).

  • Reaction: Heat to 100 °C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black/salts. Concentrate and purify via column chromatography.

Troubleshooting & Field Insights

Common Pitfall 1: Hydrolysis of the C4-Chloride
  • Symptom: Appearance of a peak corresponding to the 4-hydroxy-pyrimidine (M-Cl+OH).

  • Cause: Wet THF or old LiHMDS. The 2,4-dichloropyrimidine is extremely moisture sensitive.

  • Fix: Use fresh LiHMDS bottles and strictly anhydrous THF.

Common Pitfall 2: Bis-amination in Protocol 1
  • Symptom: M+2(Amine) peak observed.

  • Cause: Excess amine + high temperature.

  • Fix: Strictly control stoichiometry (1.05 - 1.1 equiv of amine). Keep Protocol 1 at Room Temperature. If C2 reaction starts occurring, lower temp to 0 °C.

Common Pitfall 3: Catalyst Deactivation in Protocol 2
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: Pd black precipitation or inhibitory coordination by the pyrimidine nitrogens.

  • Fix: Switch to t-Butanol or t-Amyl alcohol as solvent. The protic nature can facilitate the transmetallation step in difficult cases. Increase catalyst loading to 5 mol%.

Experimental Workflow Diagram

WorkflowStep1Step 1: C4-Selective Amination(Pd(OAc)2, dppb, LiHMDS, THF)Check1QC: Check Regioselectivity(NMR/LCMS)Step1->Check1Check1->Step1 Poor Ratio(Check Temp/Base)Step2Step 2: Workup & Isolation(Silica Plug)Check1->Step2 >20:1 RatioStep3Step 3: C2-Amination(Pd-G3-BrettPhos, Cs2CO3, Dioxane, 100°C)Step2->Step3FinalFinal Product:2,4-Diamino-6-arylpyrimidineStep3->Final

Caption: Sequential workflow for the precision synthesis of 2,4-diamino-6-arylpyrimidines.

References

  • Peng, Z. H., Journet, M., & Humphrey, G. (2006).[2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5][6][2][3] Organic Letters, 8(3), 395–398.

    • Lefebvre, C., et al. (2018). Experimental and reactivity investigations of 4–hydroxy–6–(trifluoromethyl)pyrimidine. Chemical Data Collections, 17-18, 143-158.[5] (Discusses reactivity order C4 > C2).

      • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Protocol 2 Ligand Selection).

        • BenchChem Technical Support. (2025). Chemoselectivity in Dichloropyrimidine Reactions.

          Application Notes and Protocols for the Selective Arylation of Dichloropyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Significance of Aryl-Substituted Pyrimidines

          The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry and materials science. As a privileged structure, it is integral to numerous FDA-approved drugs, including the anti-cancer agent Gleevec® (Imatinib) and the cholesterol-lowering drug Crestor® (Rosuvastatin).[1][2][3] The functionalization of the pyrimidine core, particularly through the introduction of aryl groups, allows for the precise modulation of a molecule's steric and electronic properties. This capability is paramount for optimizing biological activity, enhancing pharmacokinetic profiles, and developing novel materials with tailored characteristics.[4][5]

          Dichloropyrimidines serve as versatile and readily available starting materials for building molecular complexity.[6] However, the controlled and selective arylation of these precursors presents a common yet critical challenge for synthetic chemists. The inherent reactivity differences between the chlorine atoms on the pyrimidine ring demand a nuanced understanding of reaction mechanisms and careful optimization of conditions to achieve the desired regiochemical outcome.

          This guide provides a comprehensive overview of the principles and practices for the successful arylation of dichloropyrimidines. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offer detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and provide insights into troubleshooting common experimental hurdles.

          Core Principles: Understanding Regioselectivity in Pyrimidine Arylation

          The successful synthesis of selectively substituted pyrimidines hinges on understanding the intrinsic reactivity of the dihalo-substituted ring. For common substrates like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, the chlorine atoms are not electronically equivalent.

          Inherent Reactivity Hierarchy

          The electron-deficient nature of the pyrimidine ring makes it highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7] A well-established reactivity hierarchy governs the substitution pattern:

          C4(6) > C2 >> C5

          This preference is primarily due to the greater electron deficiency at the C4 and C6 positions, which are para and ortho to the ring nitrogens, respectively. This makes them more electrophilic and thus more reactive towards both nucleophiles and the oxidative addition step in palladium catalysis.[6][7] This inherent selectivity allows for the sequential functionalization of the pyrimidine ring, a powerful strategy for building complex molecules.[1]

          Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

          The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[8][9] The reaction proceeds through a catalytic cycle that is fundamental to organometallic chemistry.

          Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

          Suzuki_Cycle Pd0 Pd(0)Ln OA_TS Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition OA_TS->ArPdX Ar-X TM_TS Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdX->ArPdAr_prime Transmetalation TM_TS->ArPdAr_prime Ar'B(OH)₂ Base ArPdAr_prime->Pd0 Reductive Elimination ArPdAr_prime->Pd0 Reductive Elimination RE_TS Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product RE_TS->Product Base_in [Ar'B(OH)₂ + Base] Halide_in Ar-X

          Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

          • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine (Ar-X), forming a Pd(II) intermediate. This is typically the rate-determining step and preferentially occurs at the more reactive C4 position.[6]

          • Transmetalation : The aryl group from the activated boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

          • Reductive Elimination : The two coupled aryl groups are expelled from the palladium center, forming the desired C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

          Experimental Protocols

          Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents should be properly dried and degassed where noted.

          Protocol 1: Microwave-Assisted Regioselective C4-Arylation of 2,4-Dichloropyrimidine (Suzuki-Miyaura Coupling)

          This protocol is adapted for its high efficiency, short reaction times, and excellent regioselectivity for the C4 position.[6][12]

          Diagram 2: General Experimental Workflow for Suzuki Coupling

          Workflow Setup 1. Reagent Addition - Dichloropyrimidine - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) Solvent 2. Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) Setup->Solvent React 3. Reaction - Seal vessel - Microwave heating (e.g., 100-150°C, 15-30 min) Solvent->React Workup 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine React->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography Workup->Purify Analysis 6. Product Analysis (NMR, LC-MS) Purify->Analysis

          Caption: A general experimental workflow for Suzuki coupling of dichloropyrimidines.

          Materials:

          • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

          • Arylboronic acid (1.1 mmol)

          • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

          • Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

          • 1,4-Dioxane (4 mL, degassed)

          • Deionized water (2 mL, degassed)

          • Microwave reaction vial with a stir bar

          Procedure:

          • Reaction Setup: To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

          • Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the vial.

          • Degassing: Purge the vial with an inert gas (argon or nitrogen) for 5 minutes.

          • Reaction: Securely cap the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

          • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

          • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

          • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-arylpyrimidine.

          Protocol 2: Selective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine (Buchwald-Hartwig Amination)

          This protocol demonstrates a highly regioselective C-N bond formation, which is particularly useful when direct SNAr reactions provide poor selectivity.[7][13]

          Materials:

          • 6-Aryl-2,4-dichloropyrimidine (1.0 mmol)

          • Secondary amine (e.g., morpholine, piperidine) (1.2 mmol)

          • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

          • 1,4-Bis(diphenylphosphino)butane (dppb) (0.04 mmol, 4 mol%)

          • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 mmol, 2.2 mL)

          • Anhydrous Tetrahydrofuran (THF) (5 mL)

          Procedure:

          • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb. Add 3 mL of anhydrous THF.

          • Amine-Base Premixing: In a separate dry flask under an inert atmosphere, add the secondary amine and cool the flask to -20 °C. Slowly add the LiHMDS solution and stir for 10 minutes at this temperature.

          • Reaction Addition: Slowly add the premixed amine/LiHMDS solution to the catalyst-containing flask at -20 °C. The mode of addition is critical to prevent a competing non-catalyzed SNAr reaction.[7]

          • Reaction: Stir the reaction mixture at -20 °C to 0 °C for 1-2 hours, monitoring completion by TLC or LC-MS.

          • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

          • Work-up and Extraction: Allow the mixture to warm to room temperature and dilute with ethyl acetate (20 mL). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

          • Purification: Filter, concentrate, and purify the crude product by flash column chromatography to isolate the C4-aminated product.

          Data Presentation: Optimizing Reaction Conditions

          The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid.

          EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)C4:C2 RatioReference
          1Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane10024h~70-85>95:5[6][14]
          2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O5512h>80Highly Selective[1]
          3Pd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O8012h~70Highly Selective[6]
          4Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O150 (µW)15 min>90>98:2[6][12]

          Yields and ratios are approximate and can vary based on the specific arylboronic acid and precise experimental setup.

          Troubleshooting Common Issues

          Problem Potential Cause(s) Suggested Solution(s)
          Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently degassed solvents/reagents.3. Impure boronic acid (trimerized to boroxine).4. Base is not strong enough or is hydrated.1. Use fresh catalyst. Ensure the reaction mixture does not turn black immediately.[15]2. Thoroughly degas solvents by sparging with argon or using freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid or convert the boronic ester back to the acid.4. Use freshly opened or dried base (e.g., K₃PO₄, Cs₂CO₃).[16]
          Dehalogenation Byproduct 1. Presence of a hydride source (e.g., alcohol solvent).2. Base is too strong (e.g., alkoxides).3. Extended reaction times or high temperatures.1. Switch to aprotic solvents like dioxane or toluene.[16]2. Use a weaker inorganic base like K₂CO₃ or K₃PO₄.3. Monitor the reaction closely and stop it upon consumption of the starting material. Try lowering the temperature.
          Poor Regioselectivity 1. High reaction temperature favoring the less-selective pathway.2. Competing SNAr reaction.3. Steric hindrance from substituents on the pyrimidine ring.1. Lower the reaction temperature.[1]2. For aminations, ensure premixing of amine and base at low temperature before adding to the catalyst/pyrimidine mixture.[7]3. Consider alternative catalysts with bulky ligands (e.g., NHC ligands) which can sometimes alter selectivity.[17][18]

          Conclusion

          The selective arylation of dichloropyrimidines is a versatile and powerful tool in modern organic synthesis. A thorough understanding of the principles of regioselectivity and the mechanisms of palladium-catalyzed cross-coupling reactions is essential for success. The Suzuki-Miyaura and Buchwald-Hartwig reactions, when executed with care, provide reliable and efficient pathways to a vast array of functionalized pyrimidines. By leveraging the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently access these valuable building blocks for applications in drug discovery and beyond.

          References

          • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

          • Spartan'20 Software. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

          • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link]

          • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.[Link]

          • Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721–2724. [Link]

          • Unknown Authors. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.[Link]

          • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]

          • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar.[Link]

          • Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of organic chemistry, 66(21), 7125–7128. [Link]

          • Unknown Authors. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.[Link]

          • Singh, P. P., et al. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]

          • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]

          • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.[Link]

          • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.[Link]

          • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

          • Unknown Authors. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate.[Link]

          • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.[Link]

          • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.[Link]

          • Legros, J., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.[Link]

          • Unknown Authors. (2025). Recent Advances in Pyrimidine-Based Drugs. ResearchGate.[Link]

          • Unknown Authors. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.[Link]

          • Unknown Authors. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science.[Link]

          • Smith, C. J., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.[Link]

          • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

          Sources

          Application Note & Protocol Guide: A Strategic Approach to Macitentan Intermediates from Dichloropyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          Macitentan, an orally active dual endothelin receptor antagonist, is a cornerstone in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical architecture, featuring a disubstituted pyrimidine core, is critical to its pharmacological activity. This guide provides an in-depth exploration of a robust and industrially scalable synthetic strategy for key Macitentan intermediates, commencing from the versatile building block, 5-(4-bromophenyl)-4,6-dichloropyrimidine. We will dissect the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into process optimization and characterization, tailored for researchers, medicinal chemists, and drug development professionals.

          Introduction: The Central Role of the Pyrimidine Scaffold

          Macitentan's efficacy stems from its ability to block both endothelin A (ETA) and endothelin B (ETB) receptors, preventing the vasoconstrictive and proliferative effects of endothelin-1, a key peptide in PAH pathophysiology.[2] The central pyrimidine ring serves as a rigid scaffold, correctly positioning the various substituents for optimal receptor binding and imparting favorable pharmacokinetic properties.[1]

          The synthetic pathway originating from dichloropyrimidines is particularly advantageous due to the differential reactivity of the two chlorine atoms, allowing for a sequential and controlled introduction of substituents. This strategic approach enhances efficiency and minimizes the formation of undesirable byproducts. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of this synthetic route.[3][4]

          Retrosynthetic Analysis and Strategic Planning

          A logical retrosynthetic analysis of Macitentan reveals a convergent strategy hinging on the sequential functionalization of a central dichloropyrimidine core. The key disconnections are the two ether linkages and the sulfonamide bond, leading back to three primary building blocks: 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide, and 5-bromo-2-(2-hydroxyethoxy)pyrimidine (or its synthetic equivalents).

          G Macitentan Macitentan Intermediate_II Intermediate II N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl]-N'-propylsulfamide Macitentan->Intermediate_II C-O Ether Bond (Final Coupling) Sidechain Building Block 5-Bromo-2-chloropyrimidine + Ethylene Glycol Macitentan->Sidechain Intermediate_I Intermediate I N-[5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl]-N'-propylsulfamide Intermediate_II->Intermediate_I C-O Ether Bond (SNAr with Ethylene Glycol) Dichloropyrimidine Starting Material 5-(4-bromophenyl)-4,6-dichloropyrimidine Intermediate_I->Dichloropyrimidine C-N Sulfonamide Bond (Regioselective SNAr) Propylsulfamide Building Block N-propylsulfamide Intermediate_I->Propylsulfamide

          Caption: Retrosynthetic analysis of Macitentan.

          This retrosynthetic pathway highlights the strategic importance of the dichloropyrimidine starting material, which allows for two distinct and regioselective SNAr reactions to build the core structure of Macitentan.

          Synthesis of Key Intermediates: Protocols and Mechanistic Insights

          The forward synthesis involves a three-step sequence starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. Each step is a testament to the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

          G cluster_0 Synthetic Workflow Dichloropyrimidine 5-(4-bromophenyl)- 4,6-dichloropyrimidine Intermediate_I Intermediate I N-[5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl]-N'-propylsulfamide Dichloropyrimidine->Intermediate_I Step 1: Regioselective SNAr Intermediate_II Intermediate II N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl]-N'-propylsulfamide Intermediate_I->Intermediate_II Step 2: SNAr Macitentan Macitentan Intermediate_II->Macitentan Step 3: Williamson Ether Synthesis Propylsulfamide N-propylsulfamide, Base (e.g., KOtBu) Propylsulfamide->Intermediate_I EthyleneGlycol Ethylene Glycol, Base (e.g., KOtBu) EthyleneGlycol->Intermediate_II FinalCoupling 5-Bromo-2-chloropyrimidine, Base (e.g., NaH, KOtBu) FinalCoupling->Macitentan

          Caption: Forward synthesis pathway for Macitentan.

          Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate I)

          This initial step involves the regioselective displacement of one chlorine atom from the dichloropyrimidine core by the potassium salt of N-propylsulfamide.

          Causality and Experimental Choices:

          • Reaction: Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, facilitating attack by nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 or C6 positions in such systems.[5]

          • Base: A strong base like potassium tert-butoxide (KOtBu) or sodium tert-pentoxide is required to deprotonate the N-propylsulfamide, forming a more potent nucleophile (the potassium or sodium salt).[6][7] The in-situ formation of this salt is efficient and drives the reaction forward.[7]

          • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is ideal.[7][8][9] It effectively solvates the potassium salt of the sulfamide and facilitates the SNAr mechanism without participating in the reaction. Acetonitrile has also been reported as an effective solvent.[10]

          • Temperature: The reaction proceeds efficiently at room temperature (25-30°C), which is advantageous for industrial scale-up, minimizing energy costs and potential side reactions.[7][11]

          Step-by-Step Protocol:

          • To a solution of N-propylsulfamide (1.8 eq) in DMSO (2.5 mL per 1g of dichloropyrimidine), add potassium tert-butoxide (2.4 eq) portion-wise at room temperature.

          • Stir the resulting mixture for 30 minutes to ensure complete formation of the potassium salt of N-propylsulfamide.[7]

          • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) to the reaction mixture.

          • Stir the contents for 5-6 hours at 25-30°C. Monitor the reaction progress by TLC or HPLC.[7]

          • Upon completion, quench the reaction by adding deionized water (5 mL per 1g of dichloropyrimidine).

          • Acidify the mixture with a 10% citric acid solution or dilute HCl to a pH of 3.0-3.5 to precipitate the product.[6][11]

          • Collect the resulting solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield Intermediate I as a solid.

          ParameterConditionRationale
          Base Potassium tert-butoxideForms the highly nucleophilic sulfamide salt.
          Solvent DMSOPolar aprotic, facilitates SNAr.
          Temperature 25-30°CEnergy efficient, good reaction rate.
          Work-up Acidic quenchPrecipitates the product from the reaction mixture.
          Expected Yield ~85-95%High efficiency due to favorable reaction kinetics.[10]
          Protocol 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)

          The second step displaces the remaining chlorine atom with an ethylene glycol moiety, introducing the linker for the final fragment coupling.

          Causality and Experimental Choices:

          • Reaction: This is another SNAr reaction, where the mono-chloro intermediate is functionalized.

          • Nucleophile: Ethylene glycol acts as the nucleophile. Its hydroxyl group is deprotonated by a strong base to form an alkoxide, which is a much stronger nucleophile.

          • Base & Solvent: Potassium tert-butoxide can be used in excess ethylene glycol, which can also serve as the solvent.[8] Alternatively, a base like sodium tert-pentoxide can be used with ethylene glycol in a non-polar solvent like toluene.[6] The choice depends on the desired reaction temperature and solubility.

          • Temperature: This step typically requires heating (e.g., 90-110°C) to overcome the higher activation energy compared to the first substitution.[7][8]

          Step-by-Step Protocol:

          • In a reaction vessel, add Intermediate I (1.0 eq) to ethylene glycol (used in excess as both reagent and solvent).

          • Add a base such as potassium tert-butoxide (3.0 eq) or cesium carbonate to the mixture with stirring.[8][12]

          • Under a nitrogen atmosphere, heat the reaction mixture to 90-110°C and maintain for several hours (monitor by TLC/HPLC for completion).[7][8]

          • After completion, cool the reaction mixture to below 50°C.

          • Add water and an extraction solvent like ethyl acetate. Adjust the pH to 2-3 with hydrochloric acid.[12]

          • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

          • The product can be purified by recrystallization from a suitable solvent like methanol to afford pure Intermediate II.[13]

          ParameterConditionRationale
          Nucleophile Ethylene GlycolIntroduces the hydroxyethoxy side chain.
          Base Potassium tert-butoxideGenerates the potent alkoxide nucleophile.
          Temperature 90-110°CRequired to drive the second SNAr to completion.
          Purification RecrystallizationProvides high purity intermediate for the final step.
          Expected Yield 70-90%Good yields are achievable with careful control.[8][14]

          Characterization of Intermediates

          Confirmation of the structure and purity of the synthesized intermediates is paramount. Standard analytical techniques should be employed.

          IntermediateTechniqueExpected Observations
          Intermediate I 1H NMR Signals corresponding to the propyl group, aromatic protons, and pyrimidine proton.
          MS (ESI+) Molecular ion peak corresponding to C13H14BrClN4O2S.
          HPLC Single major peak indicating high purity.
          Intermediate II 1H NMR Appearance of signals for the ethylene glycol protons (-OCH2CH2OH) and disappearance of one pyrimidine proton signal.
          MS (ESI+) Molecular ion peak corresponding to C15H19BrN4O4S.[15]
          HPLC/UPLC Retention time shift from Intermediate I; single major peak.[16][17]

          Note: Specific chemical shifts and m/z values should be confirmed with analytical standards. Stress testing of Macitentan has shown it is most susceptible to degradation under hydrolytic conditions.[18]

          Troubleshooting and Optimization

          • Low Yield in Step 1: Incomplete formation of the sulfamide salt can be a cause. Ensure the base is of high quality and the reaction is performed under anhydrous conditions. The formation of a disubstituted byproduct can be minimized by the controlled, dropwise addition of the dichloropyrimidine solution to the sulfamide salt solution.[10]

          • Incomplete Reaction in Step 2: The second SNAr is slower. Ensure the temperature is maintained and the reaction is allowed sufficient time. The choice of a stronger base like cesium carbonate might improve yields in some cases.[12]

          • Purification Challenges: If the product is difficult to crystallize, column chromatography may be required. For Intermediate II, ensuring complete removal of excess ethylene glycol during work-up is crucial.

          Conclusion

          The synthesis of key Macitentan intermediates from 5-(4-bromophenyl)-4,6-dichloropyrimidine represents a highly efficient and strategic application of fundamental organic chemistry principles. By leveraging the inherent reactivity of the electron-deficient pyrimidine core, this pathway allows for the controlled, sequential installation of the required pharmacophoric elements. The protocols detailed herein, grounded in established literature, provide a robust framework for researchers engaged in the synthesis of this important therapeutic agent and its analogues. Careful control of reaction parameters and rigorous characterization of intermediates are essential for achieving high yields and purity, paving the way for the successful synthesis of the final active pharmaceutical ingredient.

          References

          • Improved Process For Synthesis Of Macitentan. Quick Company. Available from: [Link]

          • Novel And Improved Process For The Preparation Of Macitentan And Its Intermediates. Indian Patent Office. Available from: [Link]

          • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

          • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]

          • Salehi, S., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Scientia Iranica, 24(1), 258-263. Available from: [Link]

          • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available from: [Link]

          • Method for preparing macitentan and intermediate compound thereof. Patsnap. Available from: [Link]

          • Method for preparing macitentan impurity standard substance. Patsnap. Available from: [Link]

          • Process for preparation of macitentan. Google Patents.
          • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

          • New preparation method of macitentan intermediate. Google Patents.
          • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link]

          • Characterization and identification of polymorphism of Macitentan in commercial tablet Opsumit. Technical Disclosure Commons. Available from: [Link]

          • Iglarz, M., et al. (2016). Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(6), L1095-L1107. Available from: [Link]

          • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. ACS Publications. Available from: [Link]

          • Vachiéry, J. L., & Galiè, N. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of Pharmacology and Pharmacotherapeutics, 5(2), 147. Available from: [Link]

          • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

          • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available from: [Link]

          • Kumar, P., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 32(13), 1117-1128. Available from: [Link]

          • Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

          • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

          • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. Available from: [Link]

          • Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Technical Disclosure Commons. Available from: [Link]

          • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. IJPCBS. Available from: [Link]

          • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

          • Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. MACHINERY. Available from: [Link]

          • Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. Bentham Science. Available from: [Link]

          • Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelera. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]://www.medicinaljournal.com/JNMChem/article/view/280)

          Sources

          Advanced Protocols for the Synthesis and Optimization of Endothelin Receptor Antagonists (ERAs)

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This application note provides a comprehensive technical guide to the synthesis of Endothelin Receptor Antagonists (ERAs), specifically focusing on the pyrimidine-based scaffolds found in Bosentan , Macitentan , and the chiral architecture of Ambrisentan . Unlike standard literature reviews, this document details actionable protocols for the critical

          
           coupling steps, chiral resolution strategies, and impurity control mechanisms essential for high-purity pharmaceutical manufacturing. We integrate signal transduction logic with process chemistry to explain the why behind every synthetic maneuver.
          

          Introduction: The Biological Mandate

          Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor currently known. In pathologies such as Pulmonary Arterial Hypertension (PAH), the upregulation of ET-1 leads to sustained vasoconstriction and vascular remodeling. ERAs function by competitively blocking the Endothelin A (

          
          ) and B (
          
          
          
          ) receptors, which are G-protein coupled receptors (GPCRs).

          Understanding the downstream signaling is critical for the chemist to appreciate the potency requirements of the target molecule.

          Mechanism of Action (Signaling Pathway)

          The following diagram illustrates the signal transduction pathway that ERAs are designed to interrupt.

          ERA_Signaling_Pathway ET1 Endothelin-1 (ET-1) Receptor ET-A / ET-B Receptor (GPCR) ET1->Receptor Activation Gq Gq Protein Receptor->Gq Activates ERA ERA Drug (Bosentan/Macitentan) ERA->Receptor Competitive Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasoconstriction & Cell Proliferation Ca->Response

          Figure 1: The Endothelin signaling cascade.[1] ERAs prevent the Gq-coupled release of intracellular calcium, thereby inhibiting vasoconstriction.

          Strategic Synthetic Framework

          The synthesis of modern ERAs relies heavily on convergent synthesis centered around a pyrimidine core. The chemical challenge lies not in the formation of the heterocycle, but in the regioselective Nucleophilic Aromatic Substitution (

          
          )  of chloropyrimidines.
          
          Comparative Analysis of Key ERAs
          Drug MoleculeCore ScaffoldKey Synthetic ChallengeCritical Reagent Class
          Bosentan BipyrimidineDimer impurity formation; Hydrolysis of sulfonamide.[2]Sulfonamide Salt / Glycol
          Macitentan Sulfamide-PyrimidineRegioselectivity on the dichloropyrimidine; High-temp coupling.Propylsulfamide / NaH
          Ambrisentan DiphenylpropanoateChiral resolution (>99% ee required); Etherification.Chiral Amine / NaH

          Protocol 1: The Sulfonamide-Pyrimidine Coupling (Bosentan/Macitentan Class)

          This protocol addresses the formation of the sulfonamide bond, the most common failure point due to moisture sensitivity and competing hydrolysis.

          Experimental Design Rationale
          • Solvent Selection: DMSO or DMF is required to solvate the sulfonamide anion. However, DMSO is preferred for higher reaction rates due to its higher dielectric constant, stabilizing the transition state of the

            
            .
            
          • Base Selection: Potassium Carbonate (

            
            ) is standard, but particle size is critical. Micronized 
            
            
            
            increases surface area, driving the deprotonation of the sulfonamide.
          • Temperature Control: The reaction requires activation energy (

            
            ), but exceeding 
            
            
            
            promotes the degradation of the pyrimidine core.
          Step-by-Step Methodology

          Target: Coupling of 4-tert-butylbenzenesulfonamide with a dichlorobipyrimidine derivative (Bosentan Precursor).

          • Preparation of the Anion:

            • Charge a reactor with Dimethyl Sulfoxide (DMSO) (10 volumes relative to limiting reagent).

            • Add 4-tert-butylbenzenesulfonamide (1.1 equiv).

            • Add Micronized

              
                (2.5 equiv).
              
            • Critical Step: Stir at

              
               for 60 minutes under 
              
              
              
              . This "pre-activation" ensures the sulfonamide is fully deprotonated before introducing the electrophile, reducing side reactions.
          • The Coupling Reaction:

            • Add 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (1.0 equiv).

            • Heat the mixture to

              
               .
              
            • Monitor via HPLC every 2 hours.

            • Endpoint: < 1.0% remaining dichloropyrimidine. Typical time: 10–14 hours.

          • Quench and Workup:

            • Cool to

              
              .[3]
              
            • Slowly add Tartaric Acid (aq) or dilute HCl to neutralize the excess base. Note: Avoid strong mineral acids which can cleave the ether linkages.

            • Add Ethyl Acetate and water for phase separation.

            • Wash the organic layer with brine to remove residual DMSO.

          • Crystallization (Purification):

            • Swap solvent to Ethanol .

            • Reflux to dissolve, then cool to

              
               at a rate of 
              
              
              
              /hour.
            • Filter and dry.[4][5]

          Validation Criteria:

          • HPLC Purity: >99.5%[3][4][6][7][8]

          • Moisture Content (KF): <0.5% (Critical for stability)

          Protocol 2: Chiral Assembly & Resolution (Ambrisentan Class)

          Ambrisentan requires a different approach: constructing a chiral ether. The industry standard involves the resolution of a racemic intermediate rather than de novo asymmetric synthesis, as it is often more robust for scale-up.

          Experimental Design Rationale
          • Resolution Agent: (S)-(-)-

            
            -Methylbenzylamine or (S)-Dehydroabietylamine . The latter forms highly crystalline diastereomeric salts with the propanoic acid intermediate.
            
          • Etherification: The coupling of the chiral alcohol with the pyrimidine must occur without racemization. Using NaH at controlled temperatures preserves the stereocenter.

          Step-by-Step Methodology

          Target: Synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (Key Intermediate).

          • Racemic Synthesis:

            • React benzophenone with methyl chloroacetate (Darzens condensation) to form the epoxide.[9]

            • Ring-open with methanol/

              
              .
              
            • Hydrolyze the ester with NaOH to obtain the racemic acid.

          • Optical Resolution (The Filter):

            • Dissolve the racemic acid in Methyl tert-butyl ether (MTBE) .

            • Add (S)-Dehydroabietylamine (0.55 equiv) at reflux.

            • Cool slowly to room temperature. The (S)-acid salt precipitates due to lower solubility.

            • Filter the salt.[5]

            • Recrystallization:[7][10] Redissolve the salt in hot Ethanol/Water (9:1) and cool. This "double-drop" technique is required to boost enantiomeric excess (ee) from ~90% to >99.5%.

          • Liberation of the Chiral Acid:

            • Suspend the salt in water/DCM.

            • Acidify with HCl to pH 2.

            • Separate the organic layer containing the pure (S)-acid.

          • Final Coupling (Ambrisentan Formation):

            • Dissolve the (S)-acid in DMF.

            • Add NaH (2.2 equiv) at

              
               (Prevent racemization).
              
            • Add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine .

            • Stir at

              
               for 12 hours. The sulfonyl group is an excellent leaving group for this 
              
              
              
              .

          Validation Criteria:

          • Chiral HPLC: >99.8% ee.[4]

          • Specific Rotation

            
            : Matches reference standard.
            

          Process Optimization & Impurity Control

          In the synthesis of ERAs, two specific impurity classes must be managed.

          The "Dimer" Impurity (Bosentan)

          During the reaction with ethylene glycol (in Bosentan synthesis), the pyrimidine can react at both chloride positions or bridge two pyrimidine units via the glycol linker.

          • Cause: Excess base or insufficient dilution.

          • Control: Use Mono-protected glycol (e.g., THP-protected) during the etherification step, then deprotect with mild acid. This steric bulk prevents the second pyrimidine from attacking.

          Hydrolysis Impurities (Macitentan)

          The sulfamide moiety is susceptible to hydrolysis under highly alkaline aqueous conditions.

          • Control: Maintain strictly anhydrous conditions during the coupling (KF < 0.1% in solvents). Use Molecular Sieves (3A) in the reaction vessel if raw material water content is variable.

          Synthetic Workflow Diagram

          The following flowchart summarizes the convergent workflow and critical control points (CCPs).

          ERA_Synthesis_Workflow SM1 Dichloropyrimidine Core Coupling SnAr Coupling (100-110°C, DMSO) SM1->Coupling SM2 Sulfonamide / Chiral Alcohol Act Base Activation (Deprotonation) SM2->Act Act->Coupling Quench Acidic Quench (pH Control) Coupling->Quench Cryst Crystallization (Impurity Rejection) Quench->Cryst Final Pure ERA API (>99.5%) Cryst->Final Imp1 CCP: Moisture Check (Prevents Hydrolysis) Imp1->Coupling Imp2 CCP: Cooling Rate (Rejects Dimers) Imp2->Cryst

          Figure 2: Convergent synthetic workflow for ERA production, highlighting Critical Control Points (CCPs) for impurity management.

          References

          • Hoffmann-La Roche Inc. (1994). Sulfonamides.[6] US Patent 5,292,740.[6] Link

          • Actelion Pharmaceuticals. (2002).[11] Process for the preparation of Macitentan. WO Patent 2002053557.[3] Link

          • Gilead Sciences. (2015). Improved Synthesis Process of Ambrisentan. Organic Process Research & Development. Link (Note: Generalized link to journal as specific deep links vary by subscription).

          • Raju, K. R., et al. (2016).[3][12] Improved Large-Scale Synthesis of Bosentan Monohydrate. Organic Preparations and Procedures International, 48(6), 481-491.[12] Link

          • Clozel, M., et al. (2013). Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimization of Suzuki Coupling Conditions for Dichloropyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for Suzuki coupling reactions involving dichloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful cross-coupling reactions. Dichloropyrimidines are valuable building blocks in medicinal chemistry, but their successful functionalization requires careful optimization of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

          Troubleshooting Guide: Common Issues & Solutions

          This section addresses specific experimental challenges you may encounter, offering causative explanations and actionable solutions to get your reaction back on track.

          Issue 1: Low or No Conversion of Dichloropyrimidine Starting Material

          Question: I've set up my Suzuki coupling with a dichloropyrimidine, but I'm observing very little or no consumption of my starting material, even after extended reaction times. What are the likely causes and how can I fix this?

          Answer:

          Low or no conversion in a Suzuki coupling of a dichloropyrimidine often points to issues with the catalytic cycle, specifically catalyst activation or the oxidative addition step, which can be particularly challenging for electron-deficient chloro-heterocycles.[1]

          Potential Causes & Step-by-Step Solutions:

          • Inactive Catalyst: The active Pd(0) species is the workhorse of the catalytic cycle. If it's not forming or is being deactivated, your reaction will stall.

            • Solution:

              • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[1][2] Rigorously degas your solvents (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2][3][4]

              • Use a Pre-activated Pd(0) Source: Instead of relying on the in situ reduction of a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), consider starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] This can sometimes bypass issues with the initial reduction step.

          • Suboptimal Ligand Choice: For challenging substrates like dichloropyrimidines, the choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be sufficient.

            • Solution:

              • Switch to More Electron-Rich and Bulky Ligands: Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can significantly accelerate the oxidative addition of palladium into the C-Cl bond and promote reductive elimination.[4] For 2,4-dichloropyridines, which are electronically similar, a very sterically hindered NHC ligand has been shown to be effective.[5][6]

          • Insufficient Reaction Temperature: The C-Cl bond is strong, and its cleavage during oxidative addition often requires significant thermal energy.

            • Solution:

              • Gradually Increase Temperature: If your reaction is sluggish at 80 °C, try incrementally increasing the temperature to 100 °C or higher, while monitoring for any signs of decomposition of your starting materials or product.[3][4] Microwave-assisted heating can also be a powerful tool to rapidly screen higher temperatures and shorten reaction times.[3][7][8]

          • Inappropriate Base or Solvent System: The base and solvent play crucial roles in the transmetalation step and in solubilizing all reaction components.

            • Solution:

              • Base Optimization: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₂CO₃ or K₃PO₄.[3][9] K₃PO₄ is often beneficial for promoting the transmetalation step.[3]

              • Solvent System Screening: A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[3] Common systems include 1,4-Dioxane/H₂O or Toluene/H₂O.[3] The optimal ratio can vary, but a 4:1 or 2:1 organic to aqueous ratio is a good starting point.[3][7] Alcoholic solvents like ethanol have also been shown to be effective, sometimes allowing for lower reaction temperatures.[10]

          Issue 2: Poor Regioselectivity (Getting a Mixture of Mono-Substituted Products)

          Question: My goal is to selectively substitute one chlorine atom on a 2,4-dichloropyrimidine, but I'm getting a mixture of the 2- and 4-substituted isomers. How can I control the regioselectivity?

          Answer:

          For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling. This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[7][8][11] However, this selectivity is not always absolute and can be influenced by several factors.

          Controlling Regioselectivity:

          • Intrinsic Reactivity: In most cases, you can expect the C4-substituted product to be the major isomer.[7][8] Reports have shown that the C2-substituted side product is often formed in less than 8%.[7]

          • Steric Hindrance: The presence of substituents on the pyrimidine ring can alter the regioselectivity. For instance, a substituent at the C5 position can sterically hinder the C4 position, potentially leading to increased substitution at C2.[7]

          • Ligand Control: While less common for achieving C2 selectivity with dichloropyrimidines, highly specialized ligand systems can sometimes reverse the intrinsic reactivity. For the related 2,4-dichloropyridines, specific N-heterocyclic carbene (NHC) ligands have been used to favor C4-coupling.[5][6]

          • "Ligand-Free" Conditions: Interestingly, for some dihaloheteroarenes, so-called "ligand-free" Jeffery conditions (using a simple palladium salt with a tetraalkylammonium additive) have been shown to dramatically enhance selectivity at the C4 position.[5][6]

          Workflow for Optimizing Regioselectivity:

          G start Start with Standard Conditions (e.g., Pd(PPh3)4, K2CO3, Dioxane/H2O) check_selectivity Analyze Product Ratio (4-substituted vs. 2-substituted) start->check_selectivity good_selectivity Proceed with Synthesis check_selectivity->good_selectivity >95:5 poor_selectivity Poor Selectivity Observed check_selectivity->poor_selectivity <95:5 optimize_ligand Screen Bulky Ligands (e.g., SPhos, XPhos, IPr) poor_selectivity->optimize_ligand optimize_conditions Investigate 'Ligand-Free' Jeffery Conditions poor_selectivity->optimize_conditions re_evaluate Re-evaluate Product Ratio optimize_ligand->re_evaluate optimize_conditions->re_evaluate re_evaluate->good_selectivity Improved

          Caption: Workflow for optimizing regioselectivity in Suzuki coupling of 2,4-dichloropyrimidines.

          Issue 3: Formation of Di-substituted Product When Mono-substitution is Desired

          Question: I am trying to synthesize a mono-arylated pyrimidine, but my reaction is proceeding to the di-substituted product. How can I stop the reaction at the mono-substitution stage?

          Answer:

          Achieving selective mono-substitution requires careful control over the reaction stoichiometry and conditions to prevent the second coupling from occurring.

          Strategies to Favor Mono-substitution:

          • Stoichiometry of the Boronic Acid: This is the most critical parameter.

            • Solution: Reduce the equivalents of the boronic acid to 1.05 - 1.1 equivalents relative to the dichloropyrimidine.[3] A slight excess is often needed to drive the initial reaction to completion, but a large excess will promote di-substitution.

          • Reaction Time and Monitoring:

            • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the dichloropyrimidine starting material is consumed and before a significant amount of the di-substituted product has formed.[3]

          • Reaction Temperature:

            • Solution: Lowering the reaction temperature can sometimes slow down the second coupling reaction more than the first, allowing for a larger window to isolate the mono-substituted product.

          Issue 4: Significant Formation of Side Products (Dehalogenation & Homocoupling)

          Question: My reaction yield is low, and I've identified byproducts from dehalogenation (C-Cl replaced by C-H) and homocoupling of my boronic acid. What causes these side reactions and how can I prevent them?

          Answer:

          Dehalogenation and homocoupling are common side reactions in Suzuki couplings that compete with the desired cross-coupling pathway, thereby reducing your yield.

          A. Dehalogenation:

          This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[4]

          • Causes & Prevention:

            • Hydride Sources: Solvents like alcohols or certain bases can act as hydride sources.

              • Solution: Switch to aprotic solvents like 1,4-dioxane or toluene. If an alcohol is necessary, use it as part of a mixed solvent system. Avoid strong alkoxide bases.[4]

            • Presence of Water: While often necessary for the base to function, excessive water can be a proton source that contributes to dehalogenation.

              • Solution: Use anhydrous solvents if your protocol allows, or carefully control the water ratio in aqueous systems.[4] Ensure your base is finely powdered and anhydrous if possible.[3]

          B. Homocoupling:

          This is the coupling of two boronic acid molecules to form a biaryl byproduct.

          • Causes & Prevention:

            • Presence of Oxygen: Oxygen is a major culprit in promoting the oxidative homocoupling of boronic acids.[2][12]

              • Solution: Rigorous degassing of the reaction mixture is essential.[2]

            • In situ Reduction of Pd(II): When using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes consume the boronic acid, leading to homocoupling.

              • Solution: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can help minimize this side reaction.[2]

          Frequently Asked Questions (FAQs)

          Q1: Which palladium catalyst is best for dichloropyrimidines?

          There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, good starting points are Pd(PPh₃)₄ (3-5 mol%) and Pd(dppf)Cl₂ (2-5 mol%).[3] Pd(PPh₃)₄ is a reliable and common choice for chloro-arenes, while Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[3][9]

          Q2: What are the recommended starting conditions for a Suzuki coupling with a dichloropyrimidine?

          A robust set of starting conditions is crucial for initial success and further optimization.

          ParameterRecommended Reagents/ConditionsRationale & Considerations
          Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and reliable catalyst.[3][9] Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[3]
          Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is widely used and effective.[9] K₃PO₄ is a stronger base that can prevent side reactions and promote transmetalation.[3][9]
          Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixed aqueous system is needed to dissolve both organic and inorganic reagents.[3][9] Solvents must be thoroughly degassed.
          Boronic Acid 1.1 - 1.5 equivalents (for mono-substitution)A slight excess drives the reaction to completion. For di-substitution, a larger excess is required.[3]
          Temperature 70 - 100 °CThe optimal temperature depends on the reactivity of the specific boronic acid.[3][13]
          Reaction Time 12 - 24 hoursReaction times can vary significantly. Close monitoring by TLC or LC-MS is essential.[3]

          Q3: My boronic acid seems to be decomposing. What is happening?

          Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[12] This is especially true for electron-rich or heteroaryl boronic acids.

          • Solutions:

            • Use fresh, high-purity boronic acid.

            • Consider using a more stable boronic ester, such as a pinacol ester. Note that these may require slightly different conditions for efficient transmetalation.[14][15]

            • Minimize reaction time and temperature where possible.

          Q4: Can I perform a one-pot double Suzuki coupling on 2,4-dichloropyrimidine with two different boronic acids?

          Yes, this is possible and can be an efficient way to synthesize unsymmetrically di-substituted pyrimidines. The key is to leverage the higher reactivity of the C4 position.

          One-Pot Double Suzuki Coupling Workflow:

          G start Step 1: First Coupling - 2,4-Dichloropyrimidine - Boronic Acid #1 (1.1 eq) - Pd(PPh3)4, K2CO3 - EtOH/Toluene/H2O - Heat to 55°C monitor Monitor until complete consumption of starting material start->monitor add_reagents Step 2: Second Coupling - Add Boronic Acid #2 - Add more base (K2CO3) - Increase temp to 90°C monitor->add_reagents final_product Isolate Di-substituted Product add_reagents->final_product

          Caption: General workflow for a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine.[10]

          Experimental Protocols

          Protocol 1: General Procedure for Mono-Arylation of 4,6-Dichloropyrimidine

          This protocol is a starting point and may require optimization for your specific boronic acid.[3]

          • Reaction Setup: In a Schlenk flask dried in an oven, combine the 4,6-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[9]

          • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

          • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9]

          • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[3][9]

          • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 18-22 hours.[9][13] Monitor the reaction by TLC or LC-MS.

          • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by column chromatography on silica gel.

          Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

          Microwave irradiation can significantly accelerate the reaction.[7][8]

          • Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.0 equiv.), a base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[3][7]

          • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 2:1 v/v).[7]

          • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture for a specified time and temperature (e.g., 15 minutes at 100 °C).[3][7]

          • Work-up and Purification: After cooling, work-up and purify the product as described in Protocol 1.

          References

          • Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine. Benchchem.
          • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
          • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
          • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

          • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
          • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

          • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

          • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

          • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
          • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

          • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

          • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. Available at: [Link]

          • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]

          • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

          • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

          • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

          • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

          • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

          • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. Available at: [Link]

          • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

          • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
          • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

          • Problems with Suzuki coupling : r/Chempros. Reddit. Available at: [Link]

          • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]

          • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

          • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

          • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]

          • Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange. Available at: [Link]

          • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

          Sources

          Technical Support Center: Navigating Regioselectivity in Dihalopyrimidine Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for overcoming regioselectivity challenges in dihalopyrimidine reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to harness the full synthetic potential of these versatile heterocyclic scaffolds. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to troubleshoot unexpected results and rationally design your synthetic strategies.

          Troubleshooting Guide: Common Issues & Solutions

          This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions, but the mechanistic reasoning behind them.

          Question 1: My Suzuki-Miyaura coupling of 2,4-dichloropyrimidine is exclusively yielding the C4-substituted product, but I need the C2 isomer. What's going wrong and how can I fix it?

          Answer:

          This is a common and expected outcome. The intrinsic reactivity of the 2,4-dihalopyrimidine system heavily favors substitution at the C4 position.[1][2][3][4] This preference is due to a combination of electronic factors; the C4 position is more electron-deficient and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4]

          Probable Cause: Your reaction conditions are favoring the kinetically preferred, electronically activated C4 position. Standard palladium catalysts like Pd(PPh₃)₄ often default to this pathway.[4][5]

          Solutions & Scientific Rationale:

          • Substrate Modification (Steric Shielding): The most established method to force C2 selectivity is to introduce a sterically bulky, and often removable, directing group at the C5 position (e.g., trimethylsilyl (TMS)).[6][7] This physically blocks the approach of the catalyst and coupling partners to the C4 position, making the C2 position the only accessible site for reaction. This strategy, while effective, does require additional synthetic steps for installation and removal of the directing group.[6][7]

          • Catalyst and Ligand Control (Inverting Innate Selectivity): Recent advances have shown that catalyst choice can override the intrinsic C4 preference, particularly in C-S coupling reactions.[1][3][6][7] While a general solution for C-C coupling is still evolving, the principles are informative.

            • Bulky N-Heterocyclic Carbene (NHC) Ligands: For C-S coupling (thiolation), specific palladium(II) precatalysts supported by bulky NHC ligands (e.g., IPent) have demonstrated remarkable and unprecedented C2-selectivity.[1][7] This is thought to arise from a non-traditional mechanism for C-Cl bond cleavage that circumvents the usual factors favoring C4.[3][6] It is worth screening similar catalyst systems for your Suzuki reaction, as they may alter the regiochemical outcome.

          • Sequential Coupling Strategy: If direct C2 coupling fails, the most reliable approach is a two-step sequence. First, perform the Suzuki coupling, which will selectively occur at C4. Then, under different conditions, perform a second coupling reaction at the C2 position. This leverages the predictable C4 reactivity to your advantage.

          Question 2: I'm attempting a Buchwald-Hartwig amination on a 2,4-dichloropyrimidine derivative and getting a mixture of C2 and C4 isomers. How can I improve the selectivity for a single product?

          Answer:

          Obtaining a mixture of isomers indicates that the energy barrier for reaction at both the C2 and C4 positions is comparable under your current conditions. The regioselectivity of SNAr and related aminations is highly sensitive to both the electronic environment of the pyrimidine ring and the nature of the nucleophile.[8][9][10]

          Probable Causes & Solutions:

          • Electronic Effects from Other Substituents: The presence of other substituents on the pyrimidine ring can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, changing the relative reactivity of the C2 and C4 positions.[8][10]

            • Electron-Donating Groups (EDGs) at C6: An EDG (e.g., -OMe, -NHMe) at the C6 position can increase the electron density at C4, deactivating it relative to C2 and promoting C2-selective amination.[8][10] If your substrate allows, modifying it with a C6-EDG could be a viable strategy.

            • Electron-Withdrawing Groups (EWGs) at C5: Conversely, an EWG at C5 strongly activates the C4 position for SNAr, leading to high C4 selectivity.[11][12]

          • Nucleophile Structure: The structure of your amine can influence the reaction outcome.

            • Tertiary vs. Secondary Amines: It has been shown that for 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can lead to excellent C2 selectivity, while secondary amines favor C4.[11][12] This is a powerful, though specific, method for controlling regioselectivity.

          • Lewis Acid Additives: In some cases, the addition of a Lewis acid can promote selectivity. For example, the use of ZnCl₂ has been reported to induce C2-selective amination of 5-trifluoromethyl-2,4-dichloropyrimidine.[7]

          • Reaction Conditions Optimization: Systematically screen reaction parameters.

            • Solvent and Base: The choice of solvent and base can impact the reaction.[9] For instance, using n-butanol with DIPEA has been reported to yield single C4-substituted products in some SNAr reactions.[9]

            • Temperature: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy.

          Frequently Asked Questions (FAQs)

          Q1: What is the fundamental order of reactivity for halogens on a pyrimidine ring?

          For most cross-coupling and SNAr reactions, the generally accepted order of reactivity for an unsubstituted dihalopyrimidine is C4 > C2 > C5 .[3][9] Halogens at the 4- and 6-positions are the most activated, followed by the 2-position. The 5-position is significantly less reactive and typically requires more forcing conditions or a different halogen (e.g., bromine or iodine) to participate in cross-coupling.[2][9]

          Q2: How do electronic and steric effects influence regioselectivity?

          • Electronic Effects: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Electron-withdrawing groups (EWGs) on the ring enhance this effect, activating the positions ortho and para to them. Conversely, electron-donating groups (EDGs) can deactivate these positions. The interplay of the nitrogen atoms' electron-withdrawing nature and the effect of other substituents determines the most electrophilic carbon.[8][10]

          • Steric Effects: Bulky groups can physically hinder the approach of a nucleophile or catalyst to a specific position.[6][7] This is most effectively used at the C5 position to block the C4 position and direct reactions to C2.[6][7]

          Q3: Can I use Directed ortho-Metalation (DoM) for selective functionalization of pyrimidines?

          Yes, DoM is a powerful technique for regioselective functionalization.[13] It involves using a directing metalation group (DMG) on the pyrimidine ring, which coordinates to a strong base (like an organolithium reagent) and directs deprotonation to the adjacent (ortho) position.[13][14] This creates a nucleophilic carbon that can then be quenched with an electrophile. This method offers an alternative synthetic logic, allowing for functionalization at positions that are not easily accessible through traditional cross-coupling or SNAr reactions.[15]

          Experimental Protocols & Methodologies

          Protocol 1: C2-Selective Thiolation of 2,4-Dichloropyrimidine using a Bulky NHC-Pd Catalyst

          This protocol is adapted from methodology developed to achieve non-classical C2 selectivity.[1][7]

          Setup:

          • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, (η³-tBu-indenyl)PdCl(IPent) (2.5 mol%).

          • Add the base, NaOtBu (1.2 equiv.).

          • Add the solvent, 1,4-dioxane.

          • Cool the mixture to 0 °C in an ice bath.

          • To this stirring suspension, add 2,4-dichloropyrimidine (1.0 equiv.) followed by the desired primary thiol (1.1 equiv.).

          Reaction:

          • Allow the reaction to stir at 0 °C.

          • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

          Workup:

          • Quench the reaction with saturated aqueous NH₄Cl.

          • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

          • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

          • Purify the crude product by flash column chromatography.

          ReagentM.W.Equiv.Mol%Amount
          2,4-Dichloropyrimidine148.971.0-(e.g., 149 mg, 1 mmol)
          Thiol-1.1-1.1 mmol
          (η³-tBu-indenyl)PdCl(IPent)651.9-2.50.025 mmol
          NaOtBu96.101.2-1.2 mmol
          1,4-Dioxane---(to desired concentration)

          Table 1: Example reaction components for C2-selective thiolation.

          Visualizing Reaction Control

          The following diagrams illustrate the key concepts for controlling regioselectivity in dihalopyrimidine reactions.

          G cluster_0 Intrinsic Reactivity Pathway 2,4-Dihalopyrimidine 2,4-Dihalopyrimidine Standard Conditions Standard Conditions (e.g., Pd(PPh3)4, SNAr) 2,4-Dihalopyrimidine->Standard Conditions C4-Substituted Product C4-Substituted Product (Major) Standard Conditions->C4-Substituted Product Favored Pathway (Electronic Preference) C2-Substituted Product_Minor C2-Substituted Product (Minor/Trace) Standard Conditions->C2-Substituted Product_Minor Disfavored

          Caption: Default reaction pathway for 2,4-dihalopyrimidines.

          G cluster_1 Strategies to Achieve C2-Selectivity Start 2,4-Dihalopyrimidine Strategy1 Strategy 1: Steric Shielding Start->Strategy1 Strategy2 Strategy 2: Catalyst Control Start->Strategy2 Strategy3 Strategy 3: Substituent Effects Start->Strategy3 Result1 Add bulky C5 group (e.g., -TMS) Strategy1->Result1 Result2 Use bulky NHC-Pd catalyst (e.g., for C-S coupling) Strategy2->Result2 Result3 Add EDG at C6 Strategy3->Result3 C2_Product C2-Substituted Product (Major) Result1->C2_Product Result2->C2_Product Result3->C2_Product

          Caption: Overview of methods to invert regioselectivity.

          References

          • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
          • Harari, D., et al. (2020). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC.[Link]

          • Andersen, S. K., & Cornett, C. (1989). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62-68. [Link]

          • Zhao, J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

          • Norman, J. P., & Neufeldt, S. R. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(18), 1779-1784. [Link]

          • Neufeldt, S. R., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[Link]

          • Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2478-2488. [Link]

          • Myers, A. G. Research Group. ortho metalation. Harvard University.[Link]

          • Pews, R. G., & Laugheed, E. N. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 52(3), 391-393. [Link]

          • Zhao, J., et al. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]

          • Molbase. (2021). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Molbase.[Link]

          • Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(30), 4284-4287. [Link]

          • Kim, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(6), 2735-2743. [Link]

          • Besson, T., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 819. [Link]

          • Li, J., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry, 4(1), 223-231. [Link]

          • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.[Link]

          • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia.[Link]

          • Snieckus, V. (1990). Directed ortho metalation. A survival guide. University of Pennsylvania.[Link]

          • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(31), 10582-10589. [Link]

          • Scott, J. S., & Jones, C. D. (2025). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate.[Link]

          • Brown, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6570-6588. [Link]

          • Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.[Link]

          • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

          • El-Faham, A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 205-212. [Link]

          • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific.[Link]

          • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

          • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

          • Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 33a, 715-724. [Link]

          • Kumar, A., et al. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2020(38), 6099-6103. [Link]

          • Chen, Y., et al. (2024). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery, 3(5), 1045-1056. [Link]

          • ResearchGate. (n.d.). Using pyrimidine isosteres to explore the effects of interstrand hydrogen bonding on substrate recognition. ResearchGate.[Link]

          • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

          • Wikipedia. (n.d.). Regioselectivity. Wikipedia.[Link]

          • Montgomery, J., & Sormunen, G. J. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. The Journal of Organic Chemistry, 75(1), 1-13. [Link]

          • ResearchGate. (n.d.). Regioselective Thiolation of 2,4-Dihalopyrimidines. ResearchGate.[Link]

          • Wetmore, S. D., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6041-6051. [Link]

          • Kumar, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5565-5588. [Link]

          Sources

          Technical Support Center: Purification of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine. As a critical intermediate in various synthetic pathways, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

          Section 1: Understanding the Challenge: Common Impurities

          Effective purification begins with understanding the potential impurities. The target compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a dichloropyrimidine derivative and a (4-bromo-2-fluorophenyl)boronic acid or ester.[1][2] This specific reaction profile is the primary source of impurities.

          Table 1: Likely Impurities and Their Origin

          Impurity Name Structure (Representative) Origin Key Characteristics for Separation
          Homocoupled Biphenyl (4-Bromo-2-fluorophenyl)-(4-Bromo-2-fluorophenyl) Dimerization of the boronic acid starting material.[3] Typically less polar than the desired product.
          Homocoupled Bipyrimidine 2,6,2',6'-Tetrachloro-4,4'-bipyrimidine Dimerization of the dichloropyrimidine starting material.[3] Polarity can be similar to the product; may require optimized chromatography.
          Unreacted Starting Materials 4-Bromo-2,6-dichloropyrimidine & (4-Bromo-2-fluorophenyl)boronic acid Incomplete reaction.[4] Boronic acid is significantly more polar and can be removed by a basic wash. Dichloropyrimidine is less polar.
          Protodeboronation Product 1-Bromo-3-fluorobenzene Hydrolysis or protonation of the C-B bond in the boronic acid.[3] Highly non-polar and volatile.
          Palladium Catalyst Residues Pd(0) species, Pd black Incomplete removal of the palladium catalyst used in the coupling reaction.[3] Insoluble black/grey solid. Can cause peak broadening in chromatography.

          | Phosphine Ligand Oxides | e.g., Triphenylphosphine oxide | Oxidation of phosphine ligands (e.g., PPh₃) used with the palladium catalyst. | Moderately polar; often a major impurity that requires careful chromatography. |

          Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

          This section addresses common issues encountered during purification in a direct question-and-answer format.

          Q1: My crude reaction mixture is a dark, almost black, tar. How should I proceed before chromatography?

          This is a classic sign of precipitated palladium black, a common byproduct in Suzuki coupling reactions where the Pd(0) catalyst aggregates.[3] Direct loading onto a silica column is not recommended as it will streak and contaminate your entire column.

          Solution:

          • Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

          • Prepare a short plug of Celite® or silica gel in a fritted funnel.

          • Filter the solution through the plug. The insoluble palladium black will be retained.

          • Wash the plug with a small amount of the same solvent to recover any adsorbed product.

          • Combine the filtrates and concentrate in vacuo. This clean, palladium-free crude material is now ready for column chromatography.

          Q2: I'm seeing multiple overlapping spots on my TLC plate, making it hard to resolve the product. What should I do?

          Poor resolution on a Thin Layer Chromatography (TLC) plate is a clear indicator that your chosen solvent system (mobile phase) is not optimal for separation on the stationary phase (silica gel).[5]

          Solution: Optimize the Eluent System The principle of column chromatography is based on the differential interaction of compounds with the stationary and mobile phases.[6] To improve separation:

          • If spots are clustered at the top (low Rf): Your eluent is not polar enough. Gradually increase the concentration of the more polar solvent (e.g., increase Ethyl Acetate in a Hexane/Ethyl Acetate system).

          • If spots are clustered at the bottom (high Rf): Your eluent is too polar. Decrease the concentration of the polar solvent.[5]

          • If separation is still poor: Change the solvent composition to alter selectivity. The interactions between solutes, solvent, and silica are complex. Switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Hexane system, for example, can change the elution order and improve the resolution between your product and a stubborn impurity. For halogenated aromatics, specialized columns like PFP (pentafluorophenyl) can also offer different selectivity in HPLC.[7]

          Q3: After column chromatography, my product is an oil that won't solidify. NMR shows it's ~95% pure. What's the cause?

          This is typically due to one of two reasons:

          • Residual Solvent: High-boiling point solvents used in the reaction or chromatography (like DMF, DMSO, or even ethyl acetate if not removed properly) are trapped in the product.

          • Minor Impurity: A small amount of a liquid or low-melting point impurity is present, causing freezing-point depression.

          Solution:

          • High-Vacuum Drying: Dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane, transfer it to a clean flask, and concentrate it again on a rotary evaporator. Then, place the flask on a high-vacuum line for several hours (or overnight) to remove trace solvents.

          • Recrystallization: If the product is still an oil, a final purification step via recrystallization is the best solution. This process is excellent for removing small amounts of impurities from a solid compound.

          Q4: My recovery from recrystallization is very low. How can I improve my yield?

          Low recovery is usually due to using too much solvent or choosing a solvent in which the product is too soluble at room temperature.[8]

          Solution:

          • Use a Minimum of Hot Solvent: Heat your chosen solvent to its boiling point. Add it portion-wise (drop by drop) to your crude solid with swirling until the solid just dissolves. Avoid adding excess solvent.

          • Cool Slowly: After dissolving, allow the flask to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) leads to the formation of small, often impure, crystals and traps impurities. Once at room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

          • Use a Co-Solvent System: If you cannot find a single ideal solvent, use a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly. Common systems include Ethanol/Water and Dichloromethane/Hexane.

          Section 3: Standardized Purification Protocols

          These protocols provide a validated starting point for your purification efforts.

          Protocol 1: Flash Column Chromatography

          This technique is the workhorse for purifying moderately polar organic compounds and is the recommended first step after workup.[9]

          Materials:

          • Silica gel (230-400 mesh)

          • Glass chromatography column

          • Solvents: Hexanes (or Heptane), Ethyl Acetate (reagent grade)

          • Crude 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine (pre-filtered if palladium is present)

          • TLC plates, chamber, and UV lamp

          Procedure:

          • Eluent Selection: Using TLC, determine an optimal eluent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is 5-10% Ethyl Acetate in Hexanes.

          • Column Packing (Slurry Method):

            • Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.

            • In a beaker, mix silica gel with your initial, least polar eluent to form a free-flowing slurry.

            • Pour the slurry into the column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

          • Sample Loading (Dry Loading Recommended):

            • Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., Dichloromethane).

            • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

            • Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

            • Carefully add this powder to the top of the packed column.

          • Elution:

            • Carefully add the eluent to the top of the column.

            • Begin elution using positive pressure (flash chromatography).[5]

            • Collect fractions in test tubes or vials.

          • Analysis:

            • Monitor the collected fractions by TLC to identify which ones contain the pure product.

            • Combine the pure fractions, and remove the solvent under reduced pressure.

          Protocol 2: Recrystallization

          This method is ideal for a final polishing step to obtain a highly pure, crystalline product.

          Procedure:

          • Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., Methanol, Ethanol, Isopropanol, Hexane, Ethyl Acetate) at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.[8] Isopropanol or an Ethanol/Water mixture are good candidates.

          • Dissolution: Place the solid from chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

          • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 20-30 minutes.

          • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

          • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

          • Drying: Dry the purified crystals under vacuum to a constant weight.

          Section 4: Workflow and Data Visualization

          Purification Workflow Diagram

          The following diagram illustrates the logical flow from a crude reaction mixture to the final, purified product.

          PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup palladium_removal Palladium Removal (Filtration through Celite®) workup->palladium_removal If dark/black concentrate1 Concentration (Rotary Evaporator) workup->concentrate1 If no Pd ppt. palladium_removal->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography tlc_analysis Fraction Analysis (TLC) chromatography->tlc_analysis concentrate2 Combine & Concentrate tlc_analysis->concentrate2 purity_check Purity Check (NMR, LC-MS) concentrate2->purity_check recrystallization Recrystallization (Optional Polishing Step) purity_check->recrystallization If impurities remain or product is an oil final_product Pure Crystalline Product purity_check->final_product If >99% pure recrystallization->final_product

          Caption: General purification workflow for 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine.

          Troubleshooting Logic for Column Chromatography

          This decision tree helps diagnose and solve common chromatography issues.

          ChromatographyTroubleshooting cluster_rf Issue: Poor Resolution (Overlapping Spots) cluster_streak Issue: Streaking or Tailing of Spots start Problem Observed During Column Chromatography rf_check Check Product Rf on TLC start->rf_check streak_check Is the sample acidic/basic or overloaded? start->streak_check rf_high Rf > 0.4 (Elutes too fast) rf_check->rf_high rf_low Rf < 0.2 (Sticks to column) rf_check->rf_low sol_decrease Solution: Decrease eluent polarity (e.g., less Ethyl Acetate) rf_high->sol_decrease sol_increase Solution: Increase eluent polarity (e.g., more Ethyl Acetate) rf_low->sol_increase overload Solution: Reduce amount of sample loaded onto the column streak_check->overload

          Caption: Decision tree for troubleshooting common flash chromatography problems.

          References

          • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online Forum Post]. Available at: [Link]

          • Chemistry Lectures. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. Available at: [Link]

          • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

          • Ferreira, B. R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5193. Available at: [Link]

          • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

          • Kim, J., & Song, H. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

          • Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Application Note. Available at: [Link]

          • Google Patents. (1996). Process for the preparation of chloropyrimidines. (Patent No. US5525724A).
          • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

          • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

          • Phenomenex. (2025). Column Chromatography: Principles and Applications. Available at: [Link]

          • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

          • Google Patents. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (Patent No. US10556871B1).
          • Walker, S. D., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 455-458. Available at: [Link]

          • Atlantis Press. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

          • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

          • Google Patents. (2013). Method for purifying 4, 6-dichloro pyrimidine. (Patent No. CN103450094A).
          • PubMed. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Available at: [Link]

          • National Center for Biotechnology Information. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PubMed Central. Available at: [Link]

          • Patsnap. (2020). Preparation method of 4, 6-dichloropyrimidine. Eureka. Available at: [Link]

          • European Patent Office. (2005). Process for the preparation of 4,6-dichloropyrimidine. (Patent No. 1273574). Available at: [Link]

          Sources

          Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. Palladium-catalyzed cross-couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but their success hinges on the careful orchestration of multiple interdependent parameters.[1] This resource provides a structured, question-and-answer approach to troubleshooting, grounded in mechanistic principles to empower you to solve even the most challenging cases.

          Section 1: Initial Diagnosis - Where to Begin When Your Reaction Fails

          Low conversion is the most common failure mode. Before diving into complex optimization, a systematic initial check can often solve the problem quickly.

          FAQ 1.1: My conversion is low or zero. What are the first things I should check?

          When faced with a sluggish or failed reaction, resist the urge to immediately change everything. A logical, stepwise diagnosis is more efficient. The following flowchart outlines the five most critical initial checkpoints.

          graph TD; A[Start: Low Conversion Observed] --> B{Inert Atmosphere?}; B -->|No| C[Remedy: Improve Degassing & Handling]; B -->|Yes| D{Reagent Quality?}; D -->|No| E[Remedy: Use Fresh/Purified Reagents]; D -->|Yes| F{Catalyst Activity?}; F -->|No| G[Remedy: Test Catalyst Activity / Use Precatalyst]; F -->|Yes| H{Reaction Conditions?}; H -->|No| I[Remedy: Optimize Temp. & Concentration]; H -->|Yes| J{Stoichiometry?}; J -->|No| K[Remedy: Verify Reagent Ratios]; J -->|Yes| L[Proceed to Advanced Troubleshooting]; Caption: Initial troubleshooting workflow for low conversion.
          • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2][3] Inadequate degassing allows oxygen to oxidize the catalyst, rendering it inactive. Ensure your solvent is rigorously degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[4][5]

          • Reagent Quality: Starting materials can be a hidden source of failure. Boronic acids are prone to protodeboronation, especially if they are old or impure.[1][2] Amines and other nucleophiles can be oxidized over time. Always use fresh, high-purity reagents.

          • Catalyst Activity: The palladium source itself may be inactive. This is particularly true for older bottles of Pd(OAc)₂ or Pd₂(dba)₃. Consider using modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts), which cleanly and reliably generate the active LPd(0) species.[6][7]

          • Reaction Conditions: Temperature and concentration are critical. Many cross-coupling reactions require heat to proceed at a reasonable rate.[8] However, excessive temperatures can accelerate catalyst decomposition.[2] Ensure the reaction is being stirred adequately, as poor mixing can lead to localized concentration issues and catalyst decomposition.[2]

          • Stoichiometry: Incorrect ratios of reactants are a simple but common error. Double-check the equivalents of your limiting reagent, coupling partner, and base. Insufficient base is a frequent culprit, as it is required to facilitate the crucial transmetalation step.[2][9]

          Section 2: Deconstructing the Reaction - A Component-by-Component Analysis

          If initial checks do not resolve the issue, a deeper dive into each component of the reaction is necessary. The catalytic cycle is a sequence of interdependent steps; a problem with any single component can halt the entire process.[1]

          graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

          }

          Caption: The generic Pd(0)/Pd(II) catalytic cycle and common points of failure.
          The Catalyst System (Palladium & Ligand)

          Question: My reaction turns black and stalls. What is happening and how can I fix it?

          This often indicates the formation of "palladium black," which is the aggregation of Pd(0) species into catalytically inactive bulk metal.[3] This is a common catalyst decomposition pathway.

          • Causality: The ligand's job is to stabilize the mononuclear Pd(0) species. If the ligand concentration is too low, or if the ligand itself degrades, the palladium atoms are left "naked" and will aggregate.[3]

          • Solutions:

            • Check Ligand:Pd Ratio: Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and precatalyst used.[2]

            • Use Bulky Ligands: Sterically demanding, electron-rich ligands (e.g., biaryl phosphines like XPhos, SPhos, or RuPhos) are excellent at stabilizing the catalyst and preventing aggregation.[1] These ligands promote the formation of highly active, monoligated L₁Pd(0) species.[9]

            • Prevent Ligand Oxidation: Phosphine ligands can be easily oxidized by trace air, rendering them unable to coordinate to palladium.[2] Always handle phosphine ligands under an inert atmosphere.

          Question: I'm using an aryl chloride and getting no reaction. Why?

          Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[6] This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle very slow.[10]

          • Causality: Oxidative addition is the rate-limiting step for many cross-coupling reactions. The palladium catalyst must have enough electron density to break the strong C-Cl bond.

          • Solutions:

            • Switch to a More Electron-Rich Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines) or N-heterocyclic carbene (NHC) ligands.[1][11] These ligands donate more electron density to the palladium center, making it more reactive in the oxidative addition step.

            • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[8]

            • Use a Different Halide: If synthetically feasible, switching to the analogous aryl bromide or iodide will dramatically increase reactivity.[6]

          The Substrates & Reagents (Nucleophile, Base, Solvent)

          Question: My Suzuki reaction isn't working, and I suspect my boronic acid. What's the problem?

          Boronic acids can be unstable and undergo side reactions, most commonly protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give the corresponding arene.[2] This effectively removes your nucleophile from the reaction.

          • Causality: The stability of boronic acids varies widely. Electron-rich and heteroaromatic boronic acids are particularly susceptible to degradation.

          • Solutions:

            • Use Fresh Reagents: Use freshly purchased or recrystallized boronic acid.

            • Switch to a More Stable Derivative: Consider using boronic esters, such as pinacol esters (Bpin), which are significantly more stable.[2]

            • Use Anhydrous Conditions (If Possible): While many Suzuki couplings tolerate water, minimizing its amount can suppress protodeboronation, especially with sensitive substrates.

          Question: How critical is my choice of base?

          The base is not just a spectator; it plays a crucial role in the catalytic cycle, typically in the transmetalation step.[9][12] An incorrect base can completely shut down the reaction.

          • Causality: In Suzuki coupling, the base activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates transfer of the organic group to the palladium center.[9][12][13] In Buchwald-Hartwig amination, the base deprotonates the amine to make it a more potent nucleophile.[6]

          • Solutions:

            • Match Base Strength to Reaction: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[6][9] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₂CO₃ may be necessary, often requiring higher temperatures to compensate.[6]

            • Consider Solubility: The physical properties of the base matter. An insoluble base may not be effective. In some cases, a mixture of solvents (e.g., dioxane/water) can help solubilize the base.[1]

          BasepKa (Conjugate Acid)Common ApplicationsNotes
          NaOtBu~19Buchwald-Hartwig AminationVery strong, can be incompatible with sensitive groups.[6]
          K₃PO₄~12.3Suzuki, Buchwald-HartwigA versatile, moderately strong base.[9]
          Cs₂CO₃~10.3Suzuki, SonogashiraGood for base-sensitive substrates.[14]
          K₂CO₃~10.3SuzukiA common, cost-effective choice.[9]
          Et₃N~10.7Heck, SonogashiraOften acts as both base and solvent.[1][15]

          Question: Does the solvent really matter that much?

          Yes, profoundly. The solvent influences reagent solubility, catalyst stability, and can even alter the selectivity of a reaction.[16]

          • Causality: Polar aprotic solvents like dioxane, THF, and DMF are commonly used as they can dissolve the various polar and nonpolar components of the reaction.[8] However, some solvents can coordinate to the palladium center, inhibiting catalysis.

          • Solutions:

            • Ensure Anhydrous and Degassed Conditions: Water and oxygen are the enemies of most cross-coupling reactions. Use anhydrous solvents and degas them thoroughly.[3]

            • Screen Solvents: If a reaction is failing in a standard solvent like toluene or dioxane, screening other options can be beneficial. Sometimes a switch to a more polar solvent like DMF or NMP, or even an alcohol, can dramatically improve results.[16][17]

          Section 3: Advanced Diagnostics & Protocols

          Protocol 3.1: Catalyst Activity Test

          Before embarking on a lengthy optimization, it's wise to confirm your palladium source and ligand are active. This can be done with a simple, reliable test reaction.

          Objective: To verify the catalytic activity of a Pd source/ligand system using a known, high-yielding reaction.

          Materials:

          • 4-Bromotoluene (Electrophile)

          • Phenylboronic acid (Nucleophile)

          • Potassium phosphate (K₃PO₄, Base)

          • Your Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

          • Your Ligand (e.g., SPhos, XPhos)

          • Anhydrous, degassed toluene

          • Reaction vial with stir bar

          Procedure:

          • In a glovebox or under a stream of argon, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to the reaction vial.[2]

          • Add the palladium precatalyst (1 mol%) and ligand (2.5 mol%).

          • Add enough degassed toluene to make the solution approximately 0.1 M with respect to the 4-bromotoluene.

          • Seal the vial and heat to 100 °C with vigorous stirring for 1-2 hours.

          • Cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS.

          Expected Outcome: This reaction should proceed to >95% conversion. If it does not, your catalyst source or ligand is likely compromised, or your reaction setup (degassing, solvent quality) is flawed.

          Protocol 3.2: Rigorous Solvent Degassing

          Proper degassing is non-negotiable for reproducible results. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[2]

          Method 1: Freeze-Pump-Thaw (Most Effective) This method is the gold standard for removing dissolved gases.[4][18][19]

          • Place the solvent in a Schlenk flask sealed with a stopcock.

          • Freeze the solvent by immersing the flask in liquid nitrogen.

          • Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

          • Close the stopcock and thaw the solvent in a warm water bath. You may see bubbles of gas being released.

          • Repeat this freeze-pump-thaw cycle at least three times.

          • After the final cycle, backfill the flask with an inert gas (argon or nitrogen).

          Method 2: Sparge with Inert Gas (Good, More Convenient) This method involves bubbling an inert gas through the solvent to displace dissolved oxygen.[5][18]

          • Place the solvent in a flask sealed with a rubber septum.

          • Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.

          • Insert a second, shorter needle to act as a gas outlet.

          • Bubble the inert gas through the solvent for 20-30 minutes. This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[18]

          Section 4: Frequently Asked Questions (FAQs)

          Q: I see homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often caused by the presence of oxygen.[1] Improving your degassing procedure is the first step. You can also try starting with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂, as the in situ reduction of Pd(II) can sometimes promote homocoupling.[2]

          Q: Can I use a weaker base if my substrate is sensitive? A: Yes, but it will likely require more forcing conditions. If you switch from a strong base like NaOtBu to a weaker one like K₂CO₃, you may need to increase the reaction temperature or use a more active catalyst system to achieve a similar conversion rate.[6][20]

          Q: My reaction works, but it's very slow. How can I speed it up? A: Cautiously increasing the temperature is often the most effective way to increase the reaction rate.[2][21] Alternatively, switching to a more active ligand (one that is bulkier and more electron-donating) can accelerate the rate-limiting oxidative addition or reductive elimination steps.[22] You could also consider a modest increase in catalyst loading, but this should be a last resort.

          Q: Is it better to use a precatalyst or generate the catalyst in situ? A: Using a well-defined, air-stable precatalyst is almost always preferable.[10][11] Precatalysts provide a more reliable and reproducible method for generating the active L-Pd(0) species, leading to cleaner reactions and more consistent results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with a ligand.[7][10]

          References

          • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

          • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. Retrieved from [Link]

          • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]

          • Palladium-catalyzed cross-coupling reactions. (2025). Fiveable. Retrieved from [Link]

          • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed. Retrieved from [Link]

          • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

          • Air-free technique. (n.d.). Wikipedia. Retrieved from [Link]

          • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from [Link]

          • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). Diva-portal.org. Retrieved from [Link]

          • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Retrieved from [Link]

          • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved from [Link]

          • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

          • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Retrieved from [Link]

          • Palladium Catalyst Testing & Cleaning Guide. (n.d.). Scribd. Retrieved from [Link]

          • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (n.d.). SciELO. Retrieved from [Link]

          • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

          • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved from [Link]

          • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025). ResearchGate. Retrieved from [Link]

          • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]

          • Degassing solvents. (n.d.). University of York. Retrieved from [Link]

          • Optimization of the Temperature, Solvent, and Additive. (n.d.). ResearchGate. Retrieved from [Link]

          • How To: Degas Solvents. (n.d.). University of Rochester. Retrieved from [Link]

          • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

          • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]

          • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). AIDIC. Retrieved from [Link]

          • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). ResearchGate. Retrieved from [Link]

          • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved from [Link]

          • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

          • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

          • Pd Catalyst and Ligand Application Guide. (2023). IPROS GMS. Retrieved from [Link]

          • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. (2020). National Center for Biotechnology Information. Retrieved from [Link]

          • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

          • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

          • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

          • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). ResearchGate. Retrieved from [Link]

          • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved from [Link]

          • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers. Retrieved from [Link]

          • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

          • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. Retrieved from [Link]

          • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. Retrieved from [Link]

          Sources

          Managing side reactions in the synthesis of substituted pyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and manage side reactions encountered during your experimental work. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic strategies.

          Frequently Asked Questions (FAQs)

          This section addresses common questions about the synthesis of substituted pyrimidines, providing concise answers and links to more detailed troubleshooting guides.

          Q1: My Biginelli reaction is giving a very low yield (<40%). What are the most likely causes?

          A1: Low yields in the classical Biginelli reaction are a frequent issue. The primary causes often include:

          • Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates.[1] Modern Lewis acids often provide superior results.

          • Competing Side Reactions: The most common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which consumes your starting materials.[1]

          • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1]

          • Poor Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and promote the formation of byproducts.[1]

          For a detailed approach to resolving low yields, please see Troubleshooting Guide: Issue 1 .

          Q2: I've isolated a major byproduct from my Biginelli reaction. How can I identify it?

          A2: The two most common byproducts are the Knoevenagel adduct (from the condensation of the aldehyde and β-ketoester) and an open-chain ureide.[1] The Knoevenagel product will lack the urea moiety, while the open-chain intermediate will contain all three components but will not be cyclized. Characterization by NMR and mass spectrometry is the most effective way to identify these byproducts. In some cases, with cyclic β-dicarbonyl compounds, spiroheterocyclic compounds can be the major product.[1]

          Q3: My Pinner synthesis is failing. What are the most critical parameters to control?

          A3: The Pinner synthesis is highly sensitive to the reaction conditions. The most critical parameters to control are:

          • Anhydrous Conditions: The Pinner salt intermediate is extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as the primary byproduct instead of the desired pyrimidine.[1]

          • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[1][2]

          • Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.

          For a detailed guide on preventing hydrolysis and other issues, see Troubleshooting Guide: Issue 3 .

          Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

          A4: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions.[1] A useful strategy to improve yields with aliphatic aldehydes is the "Atwal modification," which involves pre-forming the enone intermediate.[1]

          Troubleshooting Guides

          This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during the synthesis of substituted pyrimidines.

          Issue 1: Low Yield and Formation of a Major Byproduct in the Biginelli Reaction

          Question: My reaction between benzaldehyde, ethyl acetoacetate, and urea resulted in a low yield of the target dihydropyrimidinone (DHPM) and a significant amount of a byproduct that I've identified as the Knoevenagel condensation product. How can I suppress this side reaction?

          Answer: The Knoevenagel condensation is a common competing reaction in the Biginelli synthesis. To favor the formation of the desired Biginelli product, you need to adjust the reaction conditions to promote the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[1]

          Understanding the Competing Pathways

          The following diagram illustrates the desired Biginelli pathway versus the competing Knoevenagel pathway.

          G cluster_1 Reaction Pathways cluster_2 Desired Biginelli Pathway cluster_3 Competing Knoevenagel Pathway A Aldehyde Iminium N-Acyliminium Ion A->Iminium + Urea Knoevenagel Knoevenagel Adduct (Byproduct) A->Knoevenagel + β-Ketoester (slow) B β-Ketoester B->Knoevenagel C Urea OpenUreide Open-Chain Ureide Iminium->OpenUreide + β-Ketoester (fast) DHPM Dihydropyrimidinone (Product) OpenUreide->DHPM Cyclization

          Caption: Desired vs. side reaction pathways in the Biginelli synthesis.

          Mitigation Strategies:
          • Catalyst Selection: The choice of catalyst is critical. While traditional Brønsted acids can be used, modern Lewis acids often provide superior yields and selectivity by more effectively promoting the formation of the N-acyliminium ion.

            CatalystTypical Yield (%)Reference
            Uncatalyzed (Heat)20-50%[3]
            HCl40-60%[4]
            Yb(OTf)₃>90%[5]
            InCl₃>90%[5]
            Bi(NO₃)₃>90%[6]
            FeCl₃>85%[3]
            ZnCl₂>80%[3]

            Data compiled from various literature sources for a model Biginelli reaction.[3][4][5][6]

          • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, thereby outcompeting the Knoevenagel pathway.[1]

          • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity. Polar solvents like ethanol, acetonitrile, or even solvent-free conditions often lead to improved outcomes.[7]

          Issue 2: Formation of an Uncyclized Intermediate in the Biginelli Reaction

          Question: My reaction has stalled, and I've isolated an open-chain ureide intermediate. What should I do to promote the final cyclization step?

          Answer: The failure of the open-chain ureide to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.

          Mitigation Strategies:
          • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[1]

          • Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[1]

          Issue 3: Low Yield and Suspected Hydrolysis in the Pinner Synthesis

          Question: My Pinner pyrimidine synthesis has a very low yield, and I suspect the presence of water is causing problems. What are the signs of hydrolysis, and how can it be prevented?

          Answer: Hydrolysis is a major side reaction in the Pinner synthesis. The imidate salt intermediate (Pinner salt) is highly susceptible to attack by water, leading to the formation of an ester byproduct instead of the desired pyrimidine.[1] The presence of a significant amount of an ester in your crude product is a clear sign of hydrolysis.

          Mechanism of Pinner Salt Hydrolysis

          G PinnerSalt Pinner Salt (Imidate) Ester Ester (Byproduct) PinnerSalt->Ester Hydrolysis Pyrimidine Desired Pyrimidine PinnerSalt->Pyrimidine + Amidine (Anhydrous) Water H₂O Water->Ester Amidine Amidine Amidine->Pyrimidine

          Caption: Hydrolysis of the Pinner salt intermediate.

          Mitigation Strategies:
          • Strict Anhydrous Conditions: This is the most critical factor.

            • Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[1]

            • Thoroughly dry all glassware in an oven before use.[1]

            • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

          • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ.[1] This ensures strictly anhydrous acidic conditions.

          • Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.[1]

          Issue 4: Complex Mixture of Products in Pyrimidine Synthesis from Chalcones

          Question: My pyrimidine synthesis from a chalcone and guanidine is resulting in a complex mixture of products. What are the likely side reactions?

          Answer: While the synthesis of pyrimidines from chalcones and guanidine is a robust method, several side reactions can lead to a complex product mixture.[8][9]

          Potential Side Reactions:
          • Michael Addition of Guanidine: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone (a Michael addition) without subsequent cyclization, leading to an open-chain adduct.[7][10]

          • Formation of Alternative Heterocycles: Depending on the reaction conditions and the specific structure of the chalcone, alternative cyclization pathways may become competitive, leading to the formation of other heterocyclic systems.[7]

          Mitigation Strategies:
          • Optimize Base and Solvent: The choice of base and solvent can influence the reaction pathway. Experiment with different bases (e.g., KOH, NaOEt) and solvents (e.g., ethanol, DMF) to favor the desired cyclization.

          • Temperature Control: Carefully control the reaction temperature. Higher temperatures may favor the desired cyclization, but can also lead to degradation or alternative reactions.

          • Purification: If a mixture is unavoidable, careful purification by column chromatography or recrystallization is necessary.

          Experimental Protocols

          Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

          This protocol provides a general method for synthesizing dihydropyrimidinones using a Lewis acid catalyst, which often gives higher yields and fewer side products than traditional methods.

          Reagents:

          • Aldehyde (10 mmol)

          • β-Ketoester (10 mmol)

          • Urea or Thiourea (15 mmol)

          • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1 mol%)

          • Solvent (e.g., Acetonitrile, 20 mL)

          Procedure:

          • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[7]

          • Add the chosen solvent (20 mL) and the Lewis acid catalyst (1 mol%).[7]

          • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

          • Upon completion, cool the reaction mixture to room temperature.

          • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[7]

          • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

          • Purify the crude product by recrystallization or flash column chromatography (see Protocol 3).

          Protocol 2: Pinner Synthesis of a Trisubstituted Pyrimidine under Anhydrous Conditions

          This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[1][11]

          Reagents:

          • β-Diketone (e.g., Acetylacetone): 1 equivalent

          • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

          • Sodium Ethoxide (or other strong base): 1.1 equivalents

          • Anhydrous Ethanol

          Procedure:

          • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol, freshly opened or distilled from a suitable drying agent.[1]

          • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

          • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

          • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

          • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

          • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

          • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[1]

          Protocol 3: Purification of a Dihydropyrimidinone by Flash Column Chromatography

          This protocol provides a step-by-step guide for purifying a typical dihydropyrimidinone (DHPM) from a Biginelli reaction mixture.

          Materials:

          • Silica gel (230-400 mesh)

          • Glass column

          • Solvent system (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

          • Crude DHPM mixture

          • Collection tubes

          Procedure:

          • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target DHPM and good separation from impurities.[12][13][14]

          • Column Packing (Slurry Method):

            • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

            • In a beaker, make a slurry of silica gel in the chosen eluent.

            • Pour the slurry into the column and allow the silica to settle, tapping the column gently to remove air bubbles.

            • Drain the excess solvent until the solvent level is just at the top of the silica bed.

            • Add a thin layer of sand on top of the silica to prevent disturbance.[13][14][15]

          • Sample Loading:

            • Dissolve the crude DHPM in a minimal amount of the eluent or a more polar solvent like dichloromethane.

            • Carefully add the sample solution to the top of the column using a pipette.

            • Drain the solvent until the sample has been absorbed onto the silica.[13][16]

          • Elution:

            • Carefully add the eluent to the top of the column.

            • Apply gentle pressure (e.g., with a pipette bulb or compressed air) to push the solvent through the column.

            • Collect fractions in test tubes.

          • Fraction Analysis:

            • Monitor the collected fractions by TLC to identify those containing the pure product.

            • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DHPM.[12][15]

          References

          • Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the EnantioselectIVE Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]

          • El-Baih, F. E. M., Al-Rasheed, H. H., & Al-Hazimi, H. M. (2010). Synthesis of Some Pyridine and Pyrimidine Derivatives Via Michael-Addition. Journal of the Chinese Chemical Society, 57(3A), 575-583. [Link]

          • Jadhav, S. S., Daware, K. T., Varma, K. S., Patil, K., Patil, S. J., Chaturbhuj, G. U., & Lokhande, T. N. (2021). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 13(1), 1-10. [Link]

          • Katariya, D., et al. (2024). A Review on Facile Synthesis of Pyrimidine Derivatives via Multicomponent Reactions. ResearchGate. [Link]

          • Khan, I., & Shaikh, R. (2019). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ResearchGate. [Link]

          • Kumar, S., & Saini, A. (2012). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 7(1), 89-95. [Link]

          • Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 456-463. [Link]

          • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

          • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

          • Overberger, C. G., Kogon, I. C., & Minin, R. (1954). Pyrimidine, 2-dimethylamino-. Organic Syntheses, 34, 44. [Link]

          • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. [Link]

          • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. [Link]

          • Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2002). Bismuth nitrate-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones: an improved protocol for the Biginelli reaction. Tetrahedron Letters, 43(15), 2657-2659. [Link]

          • Saini, A., Kumar, S., & Sandhu, J. S. (2007). One-pot synthesis of pyrimidines under solvent-free conditions. Journal of the Indian Chemical Society, 84(11), 1146-1148. [Link]

          • Sharma, K., & Shah, A. (2014). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. [Link]

          • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

          • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]

          • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

          • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

          • Wilds, C. (2023, March 13). Flash Column Chromatography [Video]. YouTube. [Link]

          • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

          • DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. [Link]

          • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

          • University of Rochester. (n.d.). How to run column chromatography. [Link]

          Sources

          Preventing debromination in Suzuki reactions of bromo-aryl compounds

          Author: BenchChem Technical Support Team. Date: February 2026

          Focus Topic: Preventing Hydrodebromination of Aryl Bromides

          Executive Summary & Diagnostic

          The Problem: You are attempting a Suzuki-Miyaura coupling of an aryl bromide (

          
          ), but instead of the desired biaryl product (
          
          
          
          ), you are isolating the reduced arene (
          
          
          ).

          The Cause: This is known as hydrodebromination . It occurs when the oxidative addition intermediate (

          
          ) intercepts a hydride source faster than it undergoes transmetallation with the boronic acid. The resulting Palladium-Hydride species (
          
          
          
          ) undergoes reductive elimination to form
          
          
          .[1]

          Quick Diagnostic Flowchart Use the logic below to identify your specific risk factor.

          DiagnosticFlow Start Observation: Ar-H Byproduct Formed CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is solvent 1° or 2° Alcohol (EtOH, iPrOH)? CheckSolvent->IsAlcohol CheckBase Check Base IsAlcohol->CheckBase No SolventIssue HIGH RISK: Solvent acts as Hydride Donor via β-H Elimination IsAlcohol->SolventIssue Yes IsAlkoxide Is base an Alkoxide (NaOEt, KOtBu)? CheckBase->IsAlkoxide CheckLigand Check Catalyst/Ligand IsAlkoxide->CheckLigand No BaseIssue HIGH RISK: Base acts as Hydride Donor IsAlkoxide->BaseIssue Yes LigandIssue Optimization Needed: Slow Transmetallation CheckLigand->LigandIssue Use Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos)

          Figure 1: Diagnostic logic for identifying the primary source of hydride responsible for debromination.[1]

          Troubleshooting Guide (Q&A)
          Q1: Why is my solvent causing the reaction to fail? I thought Ethanol/Toluene was standard.

          A: While common, primary and secondary alcohols are the most frequent culprits for debromination.

          • The Mechanism: Palladium(II) species can coordinate to the alcohol. If the alcohol has a hydrogen on the alpha-carbon (like ethanol or isopropanol), it can undergo

            
            -hydride elimination . This transforms the alcohol into a ketone/aldehyde and transfers a hydride (
            
            
            
            ) to the Palladium.
          • The Fix: Switch to aprotic solvents or biphasic systems that do not donate hydrides.

            • Recommended: Toluene, 1,4-Dioxane, or THF.

            • If protic solvent is required: Use Water or tert-Butanol (tBuOH). tert-Butanol cannot undergo

              
              -hydride elimination because it lacks alpha-hydrogens [1].
              
          Q2: I am using NaOEt (Sodium Ethoxide) as a base. Is this a problem?

          A: Yes, this is likely your primary issue.

          • The Mechanism: Similar to solvents, alkoxide bases with

            
            -hydrogens (Ethoxide, Isopropoxide) can transfer a hydride to Palladium during the ligand exchange step.
            
          • The Fix: Switch to Inorganic Bases or Non-Nucleophilic Bases .

            • Gold Standard: Potassium Phosphate (

              
              ) or Potassium Carbonate (
              
              
              
              ).[1][2]
            • Alternative: Cesium Fluoride (

              
              ) is excellent for sensitive substrates and allows for anhydrous conditions if water is the issue [2].
              
          Q3: My substrate is an electron-deficient heterocycle (e.g., 2-bromo-pyridine). Why is it reducing so fast?

          A: Electron-deficient aryl halides undergo oxidative addition very rapidly. However, the resulting

          
           intermediate is highly electrophilic and "hungry" for any available nucleophile. If transmetallation (reaction with Boron) is slow, the complex will grab a hydride from trace impurities, solvent, or base.
          
          • The Fix: You must accelerate Transmetallation to outcompete reduction.

            • Catalyst: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or G3). These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination, tightening the catalytic cycle [3].

            • Boron Source: Ensure your boronic acid is pure.[1] Consider using Pinacol Esters (BPin) or MIDA boronates , which often have more controlled release and transmetallation rates.

          Mechanistic Visualization

          Understanding the competition between the Product Pathway (Cycle A) and the Debromination Pathway (Cycle B) is critical for control.

          ReactionMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br ArBr Ar-Br TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Path A (Fast) PdHydride Pd-Hydride Species [Ar-Pd(II)-H] OxAdd->PdHydride Path B (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Ar-Ar' (Biaryl Product) RedElim->Product HydrideSource Hydride Source (Alcohol/Base) HydrideSource->PdHydride PdHydride->Pd0 Regen SideProduct Ar-H (Debrominated) PdHydride->SideProduct

          Figure 2: The Kinetic Competition. Path A (Green) must be faster than Path B (Red) to prevent debromination.

          Experimental Protocols
          Protocol A: The "Anti-Debromination" Standard

          Use this protocol for substrates prone to reduction (e.g., poly-halogenated aryls, pyridines).

          Reagents:

          • Aryl Bromide (1.0 equiv)

          • Boronic Acid/Ester (1.2 - 1.5 equiv)

          • Catalyst: XPhos Pd G2 (2-3 mol%)

          • Base:

            
             (Tribasic Potassium Phosphate) (2.0 equiv)
            
          • Solvent: Toluene : Water (4:1 ratio) - Degassed

          Procedure:

          • Setup: Charge a reaction vial with Aryl Bromide, Boronic Acid,

            
            , and XPhos Pd G2.
            
          • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition).

          • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

          • Reaction: Heat to 60-80°C . Note: Do not reflux excessively high (100°C+) unless necessary, as higher T favors debromination entropy.

          • Monitoring: Check TLC/LCMS at 1 hour. If Ar-Br is consumed but Ar-H is forming, lower temperature to 40°C and increase catalyst loading to 5 mol%.

          Protocol B: Anhydrous Conditions (Water-Sensitive)

          Use if your substrate contains hydrolyzable esters.

          • Solvent: Anhydrous 1,4-Dioxane.[2]

          • Base: Cesium Fluoride (CsF) (2.5 equiv).

          • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

          • Additives: 4Å Molecular Sieves (activated).

          Comparative Data: Impact of Conditions

          The following table summarizes the impact of changing variables on the ratio of Product (

          
          ) to Byproduct (
          
          
          
          ) in a standard difficult coupling (e.g., 2-bromo-pyridine + phenylboronic acid).
          Variable ChangedConditionResulting Ar-Ar' : Ar-H RatioExplanation
          Base NaOEt (Ethoxide)40 : 60Poor. Ethoxide acts as a hydride donor via
          
          
          -elimination.
          Base
          
          
          /
          
          
          95 : 5 Excellent. No
          
          
          -hydrogens available on the base.
          Solvent Ethanol / Water60 : 40Poor. Ethanol is a primary hydride source.
          Solvent Toluene / Water98 : 2 Excellent. Biphasic system minimizes side reactions.
          Solvent THF (Peroxide containing)70 : 30Risk. THF can donate hydrides via radical mechanisms if not fresh.
          Ligand PPh3 (Triphenylphosphine)80 : 20Moderate. Slow transmetallation allows time for reduction.
          Ligand XPhos / SPhos>99 : <1 Best. Bulky ligands accelerate coupling, outrunning reduction.
          References
          • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

          • Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Link

          • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

          • Navarro, O., et al. (2005).[6] General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. The Journal of Organic Chemistry, 70(12), 4781–4787. Link

          Sources

          Column chromatography conditions for separating pyrimidine isomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Column Chromatography Conditions for Separating Pyrimidine Isomers

          Introduction: The Pyrimidine Challenge

          Separating pyrimidine isomers (e.g., regioisomers from

          
          -alkylation, positional halogenated isomers) is a notorious bottleneck in medicinal chemistry. These molecules often share identical molecular weights, similar 
          
          
          
          values, and nearly indistinguishable hydrophobicities (
          
          
          ).

          The Core Problem: Standard C18 columns rely heavily on hydrophobic subtraction. Since pyrimidine isomers often have identical hydrophobic footprints, C18 phases frequently result in co-elution.

          The Solution: You must exploit secondary interactions —specifically

          
          -
          
          
          
          stacking, dipole-dipole interactions, and shape selectivity.
          Troubleshooting Guides (Q&A)
          Issue 1: "My pyrimidine isomers co-elute on C18. What is the first alternative?"

          Recommendation: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase immediately.

          • The Science: Pyrimidine rings are electron-deficient.

            • Phenyl-Hexyl phases offer

              
              -
              
              
              
              interactions.
            • PFP phases are "electron-poor" rings that interact strongly with "electron-rich" parts of your analyte (or vice versa) and offer strong dipole-dipole selectivity.

            • Different isomers localize electron density differently. For example, in

              
              -alkylation, the dipole moment of the 
              
              
              
              -isomer differs from the
              
              
              -isomer. A PFP column can "feel" this electronic difference where a C18 column cannot.

          Protocol A: PFP Screening Gradient

          ParameterCondition
          Column PFP (e.g., Kinetex F5, Waters HSS PFP),
          
          
          mm, 2.6 or 3.5 µm
          Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
          Mobile Phase B Methanol (MeOH provides stronger
          
          
          -interactions than ACN)
          Flow Rate 1.0 mL/min
          Gradient 5% B to 60% B over 15 minutes
          Temperature 35°C (Lower temps often favor steric selectivity)

          Pro Tip: Methanol is preferred over Acetonitrile for phenyl-based columns because ACN's

          
          -electrons can interfere with the stationary phase's 
          
          
          
          -
          
          
          interactions with the analyte.
          Issue 2: "I have separation, but the peaks are tailing severely (
          
          
          )."

          Recommendation: The pyrimidine nitrogens are interacting with residual silanols on the silica surface. You need to control the ionization state.[1]

          Option A: High pH Strategy (Preferred for Stability) Pyrimidines are weak bases. At low pH, the nitrogen is protonated (

          
          ), leading to cation exchange with silanols. At high pH (pH > 10), the molecule is neutral (
          
          
          
          ), eliminating this drag.
          • Column Requirement: You must use a hybrid-silica particle (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) resistant to base hydrolysis.

          • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

          Option B: Ion-Pairing (If High pH fails)

          • Additive: Add 5–10 mM Hexanesulfonic Acid (sodium salt) to your acidic mobile phase.

          • Mechanism: The sulfonate anion pairs with the protonated pyrimidine, forming a neutral complex that retains well on C18 without tailing.

          Issue 3: "My isomers are very polar and elute in the void volume (
          
          
          )."

          Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or SFC (Supercritical Fluid Chromatography) .

          SFC Strategy (The "Gold Standard" for Isomers): SFC is often superior to HPLC for structural isomers because the supercritical

          
           fluid has high diffusivity, and the separation mechanism is orthogonal to RPLC.
          
          • Stationary Phase: 2-Ethylpyridine (2-EP) . This is the industry standard for basic heterocycles.

          • Mechanism: The pyridine ring on the stationary phase is basic; it suppresses the ionization of the analyte (preventing tailing) while offering shape selectivity.

          Protocol B: SFC Screening for Pyrimidines

          ParameterCondition
          Column Viridis 2-Ethylpyridine or PrincetonSFC 2-EP
          Co-Solvent Methanol (with 0.1% Ammonium Hydroxide or DEA)
          Gradient 2% to 40% Co-solvent over 5 minutes
          Back Pressure 120 bar
          Temperature 40°C
          Decision Logic & Workflows
          Visual 1: Column Selection Decision Tree

          ColumnSelection Start Start: Pyrimidine Isomer Mixture CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP IsPolar Polar (LogP < 0) CheckLogP->IsPolar Hydrophilic IsNonPolar Non-Polar (LogP > 0) CheckLogP->IsNonPolar Hydrophobic UseHILIC HILIC (Amide/Bare Silica) IsPolar->UseHILIC HPLC Only UseSFC SFC (2-Ethylpyridine) IsPolar->UseSFC SFC Available TryC18 Try C18 (High pH) IsNonPolar->TryC18 Separated Separated? TryC18->Separated UsePFP Switch to PFP / F5 (Methanol Mobile Phase) Separated->UsePFP No (Co-elution) UsePFP->UseSFC Still Co-eluting?

          Caption: Logical flow for selecting the stationary phase based on analyte polarity and initial separation success.

          Visual 2: pH Optimization Workflow

          pHOptimization Anal Analyze Peak Shape Tail Tailing (As > 1.2) Anal->Tail Good Symm (As < 1.2) Anal->Good CheckCol Check Column pH Stability Tail->CheckCol HighPH Use pH 10.5 (NH4HCO3) CheckCol->HighPH Hybrid Particle (e.g., XBridge) LowPH Use pH 2.5 + Ion Pair (TFA or Hexanesulfonate) CheckCol->LowPH Standard Silica (e.g., C18)

          Caption: Workflow for correcting peak tailing in basic pyrimidine compounds using pH modification.

          References
          • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (Foundational theory on pKa and buffer selection).

          • Marrubini, G., et al. (2010).[3] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816.[3]

          • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2).

          • Waters Corporation. (2020). Viridis SFC Columns for Achiral Separations: 2-Ethylpyridine.

          • Sigma-Aldrich. (2025). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.

          Sources

          Technical Support Center: Pyrimidine Intermediate Stability

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Stabilization & Handling of Reactive Pyrimidine Intermediates Audience: Process Chemists, Medicinal Chemists, and CMC Leads Version: 2.4 (Current)

          Introduction: The Pyrimidine Paradox

          Pyrimidine intermediates—specifically halogenated and amino-functionalized derivatives—are the backbone of modern antiviral and antimetabolite synthesis. However, they present a "stability paradox": the very electron-deficiency that makes them excellent electrophiles for cross-coupling (e.g.,

          
          , Suzuki-Miyaura) also renders them hypersensitive to nucleophilic attack by water (hydrolysis) and oxidative degradation.
          

          This guide moves beyond generic "store in a cool, dry place" advice. It provides mechanistic troubleshooting for the three primary degradation pathways: Hydrolytic Ring Cleavage , Oxidative N-oxide Formation , and Thermal Decarboxylation .

          Module 1: Hydrolytic Instability (Halopyrimidines)

          Focus Agents: 2,4-Dichloropyrimidine, 4,6-Dichloropyrimidine, Fluoropyrimidines.[1]

          Troubleshooting Guide

          Q: My 2,4-dichloropyrimidine yield drops significantly during aqueous workup, and I see a new peak at (M-Cl+OH). Why? A: You are observing Nucleophilic Aromatic Substitution (

          
          ) by water .
          
          • The Mechanism: The pyrimidine ring is highly

            
            -deficient. The nitrogens pull electron density, making the C2, C4, and C6 positions highly electrophilic. In the presence of water (even atmospheric moisture), water acts as a nucleophile, attacking the C4 position (which is more electrophilic than C2 due to resonance). This displaces the chloride, forming the inactive hydroxypyrimidine (pyrimidinol) tautomer [1].
            
          • The Catalyst: This process is acid-catalyzed .[1][2][3] As the chloride hydrolyzes, it generates HCl, which protonates the ring nitrogens. This protonation further depletes electron density from the ring, accelerating the attack of water on the remaining starting material in an autocatalytic loop [2].

          Q: How do I quench a reaction containing unreacted chloropyrimidines without degrading them? A: Avoid standard acidic or neutral water washes.[1]

          • Temperature Control: Cool the reaction mixture to < 0°C before adding any aqueous phase.

          • pH Buffering: Quench into a buffered solution (pH 7.5–8.5) , such as saturated

            
             or a Phosphate buffer.[1] This neutralizes the HCl generated, preventing the autocatalytic protonation loop described above.
            
          • Speed: Perform a "fast extraction." Mix phases vigorously for < 2 minutes and separate immediately. Do not let layers settle for hours.[1]

          Visualizing the Hydrolysis Pathway

          The following diagram illustrates the competition between the desired stability and the autocatalytic degradation loop.

          HydrolysisPath Start Chloropyrimidine (Intact) Intermediate Meisenheimer-like Complex Start->Intermediate S_NAr Attack Moisture Moisture Ingress (H2O) Moisture->Intermediate Product Hydroxypyrimidine (Degraded) Intermediate->Product Cl- Elimination HCl HCl Release Intermediate->HCl Protonation Ring Protonation (Activation) HCl->Protonation Autocatalysis Protonation->Start Increases Electrophilicity

          Figure 1: The autocatalytic hydrolysis cycle of chloropyrimidines. Note how HCl generation accelerates further degradation.[1]

          Module 2: Oxidative & Photolytic Stability

          Focus Agents: Aminopyrimidines, Thio-pyrimidines.[1]

          Troubleshooting Guide

          Q: My aminopyrimidine intermediate turned from white to yellow/brown upon storage. Is it still usable? A: The color change indicates N-oxidation or radical dimerization .[1]

          • Mechanism: Electron-rich pyrimidines (like those with

            
             or 
            
            
            
            groups) are susceptible to oxidation at the ring nitrogen (forming N-oxides) or the exocyclic amine.[1] This is promoted by UV light and trace metal ions (
            
            
            ,
            
            
            ) acting as radical initiators [3].[1]
          • Usability: If the purity (by HPLC) is >95%, you can likely purify it via recrystallization (often in ethanol/water). However, N-oxides are potent distinct impurities that can interfere with subsequent metal-catalyzed couplings by poisoning the catalyst.[1]

          Q: What is the "Gold Standard" for storing these sensitive amines? A: Implement the "Argon-Amber-Cold" protocol.

          • Argon: Flush headspace to remove

            
            .[1]
            
          • Amber: Use amber glass to block UV radiation (preventing photo-induced radical formation).[1]

          • Cold: Store at -20°C.

          • Additive: For large batches, adding 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger is a validated industry practice for non-GMP intermediates [4].[1]

          Data: Substituent Effects on Stability

          The following table summarizes how different functional groups alter the stability profile.

          Substituent (C2/C4/C6)Electronic EffectHydrolysis RiskOxidation RiskStorage Priority
          -Cl / -F (Halogen)Electron Withdrawing (Inductive)High (Active Electrophile)LowMoisture Control
          -NH2 (Amine)Electron Donating (Resonance)LowHigh (N-Oxide prone)Inert Gas / Dark
          -COOH (Acid)Electron WithdrawingLowLowThermal Control (See Mod 3)
          -CH3 (Alkyl)Weak DonorModerateModerateStandard

          Module 3: Thermal Instability (Decarboxylation)

          Focus Agents: Pyrimidine-4-carboxylic acid, Pyrimidine-5-carboxylic acid.[1]

          Troubleshooting Guide

          Q: I lost the carboxyl group during a heating step. How do I prevent decarboxylation? A: Pyrimidine carboxylic acids are prone to thermal decarboxylation because the electron-deficient ring acts as an "electron sink," stabilizing the transition state (similar to the Hammick mechanism in pyridines) [5].

          • Critical Threshold: Decarboxylation rates spike significantly above 80°C .[1]

          • Solution:

            • Esterification: Do not store the free acid. Convert it to a methyl or ethyl ester immediately.[1] Esters are thermally stable.[1]

            • Catalytic Poisoning: Avoid copper salts during synthesis if possible, as Cu(I)/Cu(II) lowers the activation energy for decarboxylation [2].[1]

          Decision Logic: Storage & Handling

          Use this logic flow to determine the correct handling protocol for any new pyrimidine intermediate.

          StorageLogic Start New Pyrimidine Intermediate CheckHalogen Contains Halogen? (-Cl, -F, -Br) Start->CheckHalogen CheckAmine Contains Amine/Thio? (-NH2, -SH) CheckHalogen->CheckAmine No ProtocolA PROTOCOL A: Moisture Critical Store < -20°C Desiccant Required CheckHalogen->ProtocolA Yes CheckAcid Contains Carboxyl? (-COOH) CheckAmine->CheckAcid No ProtocolB PROTOCOL B: Oxidation Critical Argon Flush Amber Vial CheckAmine->ProtocolB Yes CheckAcid->Start Stable Standard Storage ProtocolC PROTOCOL C: Thermal Critical Convert to Ester Avoid Heat >60°C CheckAcid->ProtocolC Yes

          Figure 2: Decision tree for assigning storage protocols based on functional group sensitivity.

          Module 4: Standard Operating Procedure (SOP)

          Subject: Handling Hygroscopic Pyrimidine Solids

          Objective: To prevent hydrolysis during physical manipulation (weighing/transfer).[1]

          • Equilibration: Allow the storage container to reach room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation on the solid surface.

          • Atmosphere: Weigh highly reactive intermediates (e.g., 2,4,6-trichloropyrimidine) inside a glovebox or a glove bag purged with

            
            .[1]
            
          • Solvent Selection: Never dissolve reactive pyrimidines in protic solvents (MeOH, EtOH) for storage.[1] Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .[1] Avoid DMSO for halides as it is hygroscopic and can promote nucleophilic attack over time.[1]

          References

          • BenchChem Technical Support. (2025).[1][4][5][6] Optimization of 4-Chloropyrimidine Substitution Reactions: Mechanisms and Hydrolysis Prevention. Retrieved from 7[4]

          • Dunn, G. E., & Thimm, H. F. (1977).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry.[8] Retrieved from 8

          • BenchChem Technical Support. (2025). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Retrieved from 4

          • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from 9

          • ACS Publications. (2025).[1] Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from 10

          Sources

          Validation & Comparative

          Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Pyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Brominated pyrimidines (e.g., 5-bromouracil, 5-bromocytosine) represent a critical class of compounds in drug discovery, serving as radiosensitizers and synthetic intermediates. Their mass spectrometric (MS) analysis is governed by two competing forces: the lability of the Carbon-Bromine (C-Br) bond and the stability of the pyrimidine heterocycle.

          This guide provides a definitive comparison of fragmentation pathways, distinguishing between Halogen Elimination (driven by bond dissociation energy) and Retro-Diels-Alder (RDA) mechanisms. It is designed to assist analytical chemists in distinguishing brominated impurities from chlorinated or non-halogenated analogs.

          The Isotopic Signature: The Primary Identifier

          Before analyzing fragmentation, the presence of bromine is validated by its unique isotopic abundance. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exhibits a nearly 1:1 ratio between

          
           and 
          
          
          
          .
          Isotopic Abundance Table
          IsotopeExact Mass (Da)Natural AbundanceSpectral Appearance
          
          
          78.918350.69%Base Peak (
          
          
          )
          
          
          80.916349.31%Peak at
          
          
          (~97% intensity of
          
          
          )

          Diagnostic Rule: Any mass spectrum of a brominated pyrimidine must exhibit a "doublet" pattern separated by 2 Da with roughly equal intensity. If the

          
           peak is ~33% of the base peak, the halogen is Chlorine, not Bromine.
          

          Mechanistic Fragmentation Pathways

          The fragmentation of brominated pyrimidines under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) is dictated by the weakness of the C-Br bond relative to the pyrimidine ring bonds.

          Pathway A: Homolytic C-Br Cleavage (Radical Loss)

          The Carbon-Bromine bond at the C5 position is the "weak link." The Bond Dissociation Energy (BDE) for C-Br (~285 kJ/mol) is significantly lower than C-H (~411 kJ/mol) or C-F (~485 kJ/mol).

          • Mechanism: In positive ion mode (

            
            ), vibrational excitation leads to the direct loss of the bromine radical (
            
            
            
            ) or neutral HBr elimination.
          • Result: A mass shift of

            
             Da (loss of radical) or 
            
            
            
            Da (loss of HBr).
          • Significance: This pathway is dominant in brominated species but negligible in fluorinated analogs.

          Pathway B: Retro-Diels-Alder (RDA) Reaction

          The pyrimidine ring undergoes a characteristic ring opening and cleavage, typically expelling neutral isocyanic acid (HNCO) or hydrogen cyanide (HCN).

          • Mechanism: The ring cleaves at the N1-C2 and C3-C4 bonds (or C2-N3 and C4-C5).

          • Bromine Effect: Because the C-Br bond is labile, RDA fragments often appear after the loss of bromine in high-energy collisions. However, in "soft" collision-induced dissociation (CID), one may observe brominated fragments if the collision energy (CE) is carefully tuned.

          Visualization: Fragmentation Logic Flow

          The following diagram illustrates the decision tree for identifying fragmentation pathways based on ionization energy.

          FragmentationLogic Precursor Precursor Ion [M+H]+ (Doublet) Energy Collision Energy (CE) Precursor->Energy LowCE Low CE (10-20 eV) Energy->LowCE Soft HighCE High CE (>30 eV) Energy->HighCE Hard RDA Retro-Diels-Alder (RDA) Ring Cleavage LowCE->RDA Frag1 Fragment: [M+H - HNCO]+ RDA->Frag1 Retains Br (Rare) Debrom C-Br Bond Cleavage (Radical/Neutral Loss) HighCE->Debrom Frag2 Fragment: [M+H - Br/HBr]+ Debrom->Frag2 UracilRad Uracil Radical Cation (m/z 112) Frag2->UracilRad Secondary Frag

          Figure 1: Decision tree for fragmentation pathways of 5-bromouracil derivatives. High collision energies favor C-Br cleavage due to low BDE.

          Comparative Performance Guide

          This section compares the fragmentation behavior of 5-bromo-uracil against its halogenated counterparts. This data is crucial for Structure-Activity Relationship (SAR) studies where halogens are swapped to modulate metabolic stability.

          Table 1: Halogenated Pyrimidine Fragmentation Comparison
          Feature5-Fluoro-Uracil (5-FU)5-Chloro-Uracil (5-CU)5-Bromo-Uracil (5-BrU)5-Iodo-Uracil (5-IU)
          C-X Bond Energy High (~485 kJ/mol)Medium (~327 kJ/mol)Low (~285 kJ/mol) Very Low (~213 kJ/mol)
          Dominant Pathway RDA (Ring Cleavage)Mixed (RDA + Cl Loss)Halogen Loss (C-Br Cleavage) Halogen Loss (C-I Cleavage)
          Isotopic Pattern Single Peak3:1 (
          
          
          )
          1:1 (
          
          
          )
          Single Peak
          Key Neutral Loss
          
          
          Da (HNCO)
          
          
          Da (HCl)
          
          
          Da (HBr)
          
          
          Da (I radical)
          Diagnostic Ion
          
          
          131 (
          
          
          )
          
          
          147/149
          
          
          191/193
          
          
          239

          Analyst Insight: When analyzing unknown impurities, if you see a loss of 43 Da (HNCO) without a prior halogen loss, the substituent is likely Fluorine or Hydrogen. If you see an immediate loss of the substituent mass (79/81 or 127), it is Bromine or Iodine.

          Experimental Protocol: LC-MS/MS Characterization

          To replicate these results or validate a new brominated compound, follow this self-validating protocol.

          A. Sample Preparation[1][2]
          • Solvent: Dissolve standard in 50:50 Methanol:Water with 0.1% Formic Acid.

          • Concentration: 10 µM (avoid saturation to prevent dimer formation

            
            ).
            
          B. LC Conditions (Reverse Phase)
          • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

          • Mobile Phase A: Water + 0.1% Formic Acid.

          • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

          • Gradient: 5% B to 95% B over 5 minutes. Brominated compounds are more lipophilic than their H/F analogs and will elute later (Higher Retention Time).

          C. MS Parameters (ESI Positive Mode)
          • Source Temp: 350°C (Ensure complete desolvation).

          • Capillary Voltage: 3500 V.

          • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

            • Why Stepped? Low eV captures the molecular ion doublet. High eV forces the C-Br break to confirm the halogen presence.

          D. Data Validation Steps
          • Check Isotope: Confirm 1:1 doublet at

            
             and 
            
            
            
            .
          • Check Neutral Loss: Look for

            
             (HBr) or 
            
            
            
            (HNCO).
          • Check Retention: Confirm RT is > Uracil and > 5-Fluorouracil.

          Detailed Mechanism Diagram

          The following diagram details the specific atomic rearrangements during the Retro-Diels-Alder reaction for a generic pyrimidine, highlighting where the Bromine atom resides.

          RDA_Mechanism M_Ion Molecular Ion [M+H]+ RingOpen Ring Opening (N1-C6 Bond Break) M_Ion->RingOpen Activation Transition Transition State (H-Transfer) RingOpen->Transition Fragment1 Fragment A Loss of HNCO (-43 Da) Transition->Fragment1 Pathway 1 (Common) Fragment2 Fragment B Loss of HCN (-27 Da) Transition->Fragment2 Pathway 2 (Minor)

          Figure 2: Retro-Diels-Alder (RDA) fragmentation pathway. Note: For Brominated Pyrimidines, C-Br cleavage often competes with or precedes this pathway.

          References

          • NIST Chemistry WebBook. Mass Spectrum of 5-Bromouracil. National Institute of Standards and Technology. [Link]

          • Journal of the American Society for Mass Spectrometry. Photofragmentation of halogenated pyrimidine molecules in the VUV range. (2014).[1] Analyzes the bond dissociation energies and specific halogen effects. [Link]

          • Master Organic Chemistry.Bond Dissociation Energies and Radical Stability. Explains the trend

            
            .
            [Link][2]
            
          • Save My Exams. Mass Spectrometry Fragmentation Patterns (Bromine Isotopes). Educational resource confirming the 1:1 isotopic abundance rule. [Link]

          Sources

          A Comparative Guide to HPLC Methods for Purity Analysis of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          In the landscape of pharmaceutical and agrochemical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] The compound 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine is a highly functionalized heterocyclic molecule, likely serving as a critical building block in complex synthesis pathways. Its multi-halogenated structure presents unique challenges and opportunities for chromatographic separation. Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product.[1]

          This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this specific analyte. We will move beyond standard C18 column chemistry to explore more selective stationary phases, explaining the causal relationships between analyte structure, column chemistry, and separation efficiency. The objective is to equip researchers and drug development professionals with a validated primary method and a logical framework for selecting the optimal analytical approach.

          Part 1: Foundational Principles & Analyte Characterization

          The molecular structure of 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine dictates the strategy for its separation. Key characteristics include:

          • Hydrophobicity: The presence of a phenyl ring and multiple halogen atoms (LogP ≈ 2.76) suggests significant non-polar character, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[3][4] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[5]

          • Aromaticity: The phenyl and pyrimidine rings are capable of engaging in π-π interactions, a secondary retention mechanism that can be exploited by specific stationary phases.[6]

          • Halogenation: The bromine, chlorine, and fluorine substituents create specific dipole moments and electron density distributions on the molecule. This allows for unique interactions with specialized stationary phases, such as those containing fluorinated phenyl groups.[7][8]

          • UV Chromophore: The conjugated aromatic system provides strong ultraviolet (UV) absorbance, making UV-based detection highly effective and sensitive.

          Given these properties, a standard C18 (octadecylsilane) column, which separates primarily based on hydrophobic interactions, serves as a functional baseline.[6] However, it may fail to resolve structurally similar impurities, such as positional isomers or analogues with minor differences in halogenation. To achieve superior selectivity, we must leverage stationary phases that offer alternative interaction mechanisms.[9]

          Part 2: Recommended Primary Method: A Pentafluorophenyl (PFP) Approach

          For a robust, specific, and reliable purity analysis of this analyte, a method based on a Pentafluorophenyl (PFP) stationary phase is strongly recommended. PFP columns provide a unique combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions, making them exceptionally well-suited for separating halogenated aromatic compounds.[7][10] The electron-rich fluorine atoms on the PFP phase can interact distinctively with the halogens on the analyte, often leading to enhanced resolution and even changes in elution order compared to C18 phases.[8][11]

          Experimental Workflow Diagram

          G cluster_prep Sample Preparation cluster_analysis UPLC-PDA Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL of Diluent (Acetonitrile/Water 50:50) prep1->prep2 prep3 Vortex and sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through 0.22 µm syringe filter prep3->prep4 analysis1 Equilibrate UPLC system with mobile phase prep4->analysis1 analysis2 Inject 1.0 µL of filtered sample analysis1->analysis2 analysis3 Execute Gradient Elution Method analysis2->analysis3 data1 Integrate chromatogram at 254 nm analysis3->data1 data2 Perform Peak Purity analysis using PDA data data1->data2 data3 Calculate % Area Purity data2->data3

          Caption: UPLC-PDA workflow for purity analysis.

          Detailed UPLC Protocol
          • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a binary solvent manager, sample manager, column oven, and a Photodiode Array (PDA) detector. UPLC is chosen over traditional HPLC for its superior resolution and faster analysis times.[12]

          • Column: A high-quality PFP column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

          • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for ensuring sharp, symmetrical peaks by suppressing the ionization of any residual silanols on the stationary phase.[13]

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is an excellent solvent for aromatic compounds and has a low UV cutoff.[14]

          • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

          • Flow Rate: 0.4 mL/min.

          • Injection Volume: 1.0 µL.

          • PDA Detection: Wavelength 254 nm for quantification, with a full spectrum scan from 210-400 nm to monitor for impurities and assess peak purity.

          • Gradient Elution: A gradient elution is essential for separating impurities with a wide range of polarities.[5]

            Time (min) Flow (mL/min) %A %B Curve
            0.00 0.4 60 40 Initial
            8.00 0.4 5 95 Linear
            10.00 0.4 5 95 Linear
            10.10 0.4 60 40 Linear

            | 12.00 | 0.4 | 60 | 40 | Linear |

          Part 3: Comparative Analysis of Alternative Methods

          While the PFP method is recommended, understanding its performance relative to other common stationary phases is critical for comprehensive method development.

          Column Selection Logic Diagram

          G Analyte Analyte Properties: - Halogenated - Aromatic - Non-polar C18 Method 1: C18 Column Analyte->C18 Phenyl Method 2: Phenyl-Hexyl Column Analyte->Phenyl PFP Method 3: PFP Column (Recommended) Analyte->PFP DescC18 Separation based on hydrophobicity only. Good for general screening. C18->DescC18 DescPhenyl Adds π-π interactions. Good selectivity for aromatic and unsaturated compounds. Phenyl->DescPhenyl DescPFP Multiple interactions: Hydrophobic, π-π, dipole-dipole. Excellent for halogenated isomers. PFP->DescPFP

          Caption: Decision tree for stationary phase selection.

          Performance Comparison Table
          FeatureMethod 1: Standard C18 Method 2: Phenyl-Hexyl Method 3: PFP (Recommended)
          Primary Separation Mechanism Hydrophobic Interactions.[6]Hydrophobic & π-π Interactions.Hydrophobic, π-π, Dipole-Dipole, & potential Fluorophilic Interactions.[7]
          Potential Advantages - Widely available and well-understood.- Good general-purpose retention.- Robust and reproducible.- Enhanced selectivity for aromatic compounds.- Can resolve compounds that co-elute on C18.- Superior selectivity for positional isomers and halogenated compounds.[8]- Often provides unique elution orders.- High resolving power for complex mixtures.
          Potential Disadvantages - May provide insufficient selectivity for closely related impurities and isomers.- Relies on a single mode of interaction, limiting resolving power.[6]- Retention can be less than C18 for non-aromatic compounds.- Mobile phase choice can significantly impact π-π interactions.- Can exhibit strong retention, sometimes requiring higher organic content in the mobile phase.- Column availability may be less than standard C18.
          Expected Outcome for Analyte The main peak will be well-retained and likely sharp. However, there is a high risk of co-elution with structurally similar impurities, leading to an overestimation of purity.Improved separation of aromatic impurities compared to C18. May resolve key process impurities that differ in their aromatic substitution pattern.Baseline resolution of the main peak from all critical process impurities, including isomers. Provides the highest confidence in the final purity value.

          Part 4: Data Interpretation & System Suitability

          A validated method is a self-validating system. Before analyzing samples, the system's performance must be verified using a System Suitability Test (SST).

          Purity Calculation: The purity of the main component is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

          • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

          Key System Suitability Parameters:

          ParameterAcceptance CriteriaRationale
          Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A value outside this range may indicate undesirable interactions with the stationary phase or column degradation.
          Theoretical Plates (N) > 5000A measure of column efficiency. Higher numbers indicate sharper peaks and better separation performance.
          Resolution (Rs) Rs > 2.0 (between main peak and closest impurity)Ensures that adjacent peaks are well-separated, allowing for accurate integration and quantification.
          %RSD of Peak Area < 1.0% (for n=6 injections)Demonstrates the precision and reproducibility of the injection and the overall system.

          Conclusion

          For the purity analysis of 4-(4-bromo-2-fluorophenyl)-2,6-dichloropyrimidine, a standard C18 column provides a basic but potentially incomplete picture. The structural complexity and halogenation pattern of the analyte demand a more sophisticated approach. A UPLC method utilizing a Pentafluorophenyl (PFP) stationary phase offers superior selectivity by leveraging multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole forces. This approach provides the highest degree of confidence in resolving the main component from structurally similar process impurities and degradation products. While Phenyl-Hexyl columns offer an improvement over C18, the PFP phase stands out as the most robust and specific choice for this particular analytical challenge, ensuring the integrity and quality of the final purity assessment.

          References

          • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
          • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

          • Forrás, E., et al. (2006, October 23). Molecular Modeling for Mobile Phase Optimization in RP-HPLC. Taylor & Francis Online. Retrieved from [Link]

          • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

          • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

          • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

          • Hendershot, S., Koharski, D., & McNamara, P. (1997). Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 159-165. Retrieved from [Link]

          • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

          • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

          • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

          • Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1369, 99-107. Retrieved from [Link]

          • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

          • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

          • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

          • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

          • Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. Retrieved from [Link]

          • Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1057. Retrieved from [Link]

          • Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176. Retrieved from [Link]

          • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

          • Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

          • Journal of Pharmaceutical Research and Innovation. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Retrieved from [Link]

          • Analytical Chemistry. (2022). Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS. Retrieved from [Link]

          • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
          • MDPI. (2025). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha. Retrieved from [Link]

          • Molecules. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai. Retrieved from [Link]

          • ResearchGate. (2025). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Retrieved from [Link]

          • PubChem. (n.d.). 4-(4-bromo-2,3-difluorophenyl)-2,6-dichloropyrimidine. Retrieved from [Link]

          Sources

          Comparative Guide: DFT Analysis of Reactivity Descriptors for Substituted Pyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          For drug development professionals and computational chemists, predicting the regioselectivity and stability of substituted pyrimidines is a critical step in scaffold optimization. While semi-empirical methods (AM1, PM3) offer speed, and empirical constants (Hammett) offer simplicity, Density Functional Theory (DFT) has emerged as the industry standard for providing chemically accurate, mechanistic insights into reactivity.

          This guide objectively compares DFT against these alternatives, detailing why DFT-based Global and Local Reactivity Descriptors—specifically at the B3LYP/6-311++G(d,p) level—provide the most reliable correlation with experimental biological activity and synthetic yields.

          Part 1: Comparative Analysis – DFT vs. Alternatives

          In the context of pyrimidine scaffolds (widely used in oncology and antiviral drugs), the choice of computational method dictates the reliability of your Structure-Activity Relationship (SAR) data.

          Methodological Comparison Matrix
          FeatureDFT (B3LYP/6-311++G(d,p)) Semi-Empirical (AM1/PM6) Empirical (Hammett Constants)
          Primary Output Electronic density, Orbital energies, Fukui functionsHeat of formation, approximate geometryLinear Free Energy Relationships (LFER)
          Accuracy (Electronic) High (Errors < 0.1 eV for HOMO/LUMO)Low to Moderate (Qualitative trends only)N/A (Statistical correlation only)
          Computational Cost Moderate (Hours per molecule)Very Low (Seconds per molecule)Instant
          Regioselectivity Predicts specific atomic sites (
          
          
          )
          Often fails for tautomers/zwitterionsCannot predict specific atomic attack sites
          Use Case Lead Optimization & Mechanism Elucidation High-Throughput Virtual Screening (HTVS)Initial substituent selection
          Why DFT Wins for Pyrimidines

          Substituted pyrimidines often exhibit complex electronic effects (e.g., lone pair repulsion between ring nitrogens and substituents).

          • Semi-empirical methods often underestimate the repulsion in the pyrimidine ring, leading to incorrect planar geometries for crowded analogs.

          • DFT captures electron correlation effects essential for predicting the "softness" of the ring nitrogen, a key factor in kinase inhibitor binding (e.g., Ibrutinib analogs).

          Part 2: Theoretical Framework & Key Descriptors

          To utilize DFT effectively, one must move beyond simple energy calculations to Conceptual DFT (CDFT) descriptors. These quantify the chemical response of the pyrimidine core to perturbations.

          Global Reactivity Descriptors

          These describe the stability of the entire molecule.

          • Electronic Chemical Potential (

            
            ):  Measures the escaping tendency of electrons.
            
          • Chemical Hardness (

            
            ):  Resistance to charge transfer (band gap). Hard molecules are less reactive.
            
          • Electrophilicity Index (

            
            ):  A combined measure of the energy lowering due to maximal electron flow. Crucial for predicting Michael acceptor activity in covalent drugs. 
            
          Local Reactivity Descriptors (The "Micro" View)

          Global descriptors fail to tell you where a reaction will occur. For pyrimidines, we use Fukui Functions (

          
          )  to predict regioselectivity (e.g., C2 vs. C4 attack).
          
          • 
             (Nucleophilic Attack):  Where the molecule is most susceptible to electrophiles.
            
          • 
             (Electrophilic Attack):  Where the molecule is most susceptible to nucleophiles.
            

          Part 3: Experimental Protocol (Self-Validating Workflow)

          Objective: Calculate reactivity descriptors for a 4,6-disubstituted pyrimidine derivative.

          Step 1: Geometry Optimization & Frequency Check
          • Method: DFT / B3LYP

          • Basis Set: 6-311++G(d,p)[1][2][3][4][5]

            • Expert Note: The diffuse functions (++) are non-negotiable for pyrimidines to correctly model the lone pairs on Nitrogen and any anionic character during reactions.

          • Validation: Ensure zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state, not a minimum.

          Step 2: Frontier Orbital Extraction

          Extract

          
           and 
          
          
          
          in eV.
          • Correction: For high-precision work, do not rely solely on Koopmans' theorem. Calculate Vertical Ionization Potential (

            
            ) and Electron Affinity (
            
            
            
            ) via
            
            
            method:
          Step 3: Population Analysis (NBO)

          Perform Natural Bond Orbital (NBO) analysis to calculate Fukui functions.[5] Mulliken charges are often too dependent on the basis set and should be avoided for publication-quality work.

          Workflow Visualization

          The following diagram outlines the logical flow for determining the reactivity profile.

          DFT_Workflow Start Input Structure (Substituted Pyrimidine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freqs? Freq->Decision ReOpt Distort Geometry & Re-Optimize Decision->ReOpt Yes Orbitals Extract HOMO/LUMO Calculate Global Descriptors (η, μ, ω) Decision->Orbitals No (Minima Found) NBO NBO Analysis (Neutral, Cation, Anion) Decision->NBO No (Minima Found) ReOpt->Opt Final Reactivity Profile (Regioselectivity Map) Orbitals->Final Fukui Calculate Fukui Functions (f+, f-) NBO->Fukui Fukui->Final

          Caption: Figure 1. Standardized DFT computational workflow for deriving reactivity descriptors. Note the critical validation step at the frequency calculation.

          Part 4: Data Interpretation & Case Study

          Case Study: Pyrimidine Derivatives as Analgesics

          Based on recent literature (see Reference 1), we compare three pyrimidine derivatives (DMPN, DMPO, DMPS) against a standard drug (Ibuprofen).[5]

          Data Summary Table:

          Compound
          
          
          (eV)
          
          
          (eV)
          Gap (
          
          
          )
          Hardness (
          
          
          )
          Electrophilicity (
          
          
          )
          Predicted Reactivity
          Ibuprofen (Ref) -7.01-0.976.033.022.64Stable / Low
          DMPN -5.57-1.943.631.813.88High
          DMPO -5.47-1.593.881.943.20Moderate

          Analysis:

          • Stability: The pyrimidine derivatives have a significantly lower HOMO-LUMO gap (~3.6 eV) compared to Ibuprofen (6.03 eV).[5] This indicates they are "softer" molecules, more prone to polarization and interaction with enzyme active sites (e.g., COX-2).

          • Electrophilicity (

            
            ):  DMPN has the highest 
            
            
            
            (3.88 eV).[5] In a drug design context, this suggests DMPN is the strongest electrophile, making it the most likely candidate to undergo nucleophilic attack by serine or cysteine residues in a target protein.
          Decision Tree for Regioselectivity

          How do you use this data to modify your synthesis?

          Regioselectivity_Logic Input Target Pyrimidine Analyzed via DFT Check_f_plus Check Fukui (f+) (Nucleophilic Attack Site) Input->Check_f_plus C2_High High f+ at C2 Check_f_plus->C2_High C2 > C4 C4_High High f+ at C4/C6 Check_f_plus->C4_High C4 > C2 Action1 Use Soft Nucleophiles (e.g., Thiols) C2_High->Action1 Maximize Yield Action2 Use Hard Nucleophiles (e.g., Amines/Alkoxides) C4_High->Action2 Maximize Yield

          Caption: Figure 2. Logic flow for utilizing Fukui function data to select synthetic reagents.

          References

          • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method. Source: World Journal of Advanced Research and Reviews (2024) [Link][3][5]

          • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives. Source: Journal of Chemistry Reviews (2021) [Link]

          • DFT analysis of the nucleophilicity of substituted pyridines. Source: Indian Academy of Sciences (2014) [Link]

          • Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals. Source: Journal of Chemical Information and Modeling (PubMed) [Link]

          • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC) [Link]

          Sources

          A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidine Analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of medicinal chemistry and drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Among the various chemical modifications, the introduction of fluorine into a molecule—a process known as fluorination—has emerged as a powerful strategy to enhance therapeutic properties. Pyrimidine analogs, a class of compounds that mimic the natural pyrimidine bases of nucleic acids, have long been a fertile ground for the development of anticancer, antiviral, and antifungal agents. This guide provides an in-depth comparison of the biological activities of fluorinated pyrimidine analogs versus their non-fluorinated counterparts, supported by mechanistic insights and established experimental protocols.

          The rationale for fluorinating pyrimidine analogs is rooted in the unique properties of the fluorine atom. It is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). This allows fluorine to act as a "super-hydrogen" of sorts, inducing potent electronic effects without significant steric hindrance. The carbon-fluorine (C-F) bond is also exceptionally strong, making it resistant to metabolic cleavage. These characteristics translate into profound, and often beneficial, changes in a molecule's pharmacokinetic and pharmacodynamic profile, including improved metabolic stability, enhanced binding affinity to target enzymes, and altered cell membrane permeability[1].

          Comparative Analysis of Biological Activities

          The introduction of fluorine can dramatically alter the mechanism and efficacy of pyrimidine analogs across different therapeutic areas.

          Anticancer Activity

          Fluorination has yielded some of the most important antimetabolite drugs in oncology. The primary mechanism of these agents involves the disruption of DNA and RNA synthesis, processes that are highly active in rapidly dividing cancer cells[2][3].

          • 5-Fluorouracil (5-FU): The archetypal fluorinated pyrimidine, 5-FU, exerts its anticancer effects through multiple pathways after being converted into three active metabolites[2][3]. Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), blocking the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication[2][4][5]. This leads to "thymineless death" in cancer cells[5]. Furthermore, its metabolites can be incorporated into both DNA (as FdUTP) and RNA (as FUTP), disrupting their normal function and synthesis[2][3][4].

          • Capecitabine (Xeloda®): This is an orally administered prodrug of 5-FU, designed for tumor-selective activation[6][7]. It undergoes a three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, an enzyme found in higher concentrations in many tumor tissues compared to normal tissues[6][7][8]. This targeted delivery maximizes cytotoxicity at the tumor site while minimizing systemic side effects[6].

          • Gemcitabine (Gemzar®): A difluorinated deoxycytidine analog, gemcitabine's primary mechanism is the inhibition of DNA synthesis[9][10][11]. After intracellular phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into the growing DNA strand. Following its incorporation, one additional nucleotide is added, after which DNA polymerases cannot proceed further. This "masked chain termination" effectively halts DNA elongation and induces apoptosis[10]. Its diphosphate form also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis[9][11].

          • Trifluridine: This thymidine analog's primary mode of action is its incorporation into DNA, which leads to DNA dysfunction and prevents cell proliferation[12][13][14]. Unlike 5-FU, its ability to inhibit thymidylate synthase is not considered its main cytotoxic mechanism when administered orally[13]. It is often combined with tipiracil, a thymidine phosphorylase inhibitor, which prevents the rapid degradation of trifluridine and increases its bioavailability[13][14].

          In contrast, non-fluorinated pyrimidine analogs, while also acting as antimetabolites, often lack the potent, multi-faceted mechanisms and improved pharmacokinetic profiles conferred by fluorine. They are more susceptible to metabolic degradation and may exhibit lower binding affinities for their target enzymes.

          Antiviral and Antifungal Activity

          The principle of disrupting nucleic acid synthesis also extends to antimicrobial therapies.

          • Antiviral: Trifluridine is effective against DNA viruses like herpes simplex virus[12]. It is incorporated into the viral DNA in place of thymidine, leading to the formation of faulty DNA that prevents the virus from replicating[12].

          • Antifungal: 5-Fluorocytosine (Flucytosine) is an antifungal agent that is selectively toxic to fungal cells. Fungi possess the enzyme cytosine deaminase, which converts 5-fluorocytosine into 5-FU[15][16]. Mammalian cells lack this enzyme, providing a basis for its selective toxicity[15][16]. Once converted to 5-FU, it disrupts fungal RNA and DNA synthesis through the same mechanisms seen in cancer therapy[16].

          Impact of Fluorination on Metabolic Stability

          A key advantage of fluorination is the enhancement of metabolic stability. Oxidative metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver, is a primary route of elimination for many drugs[17].

          The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic cleavage. By strategically placing a fluorine atom at a site that would otherwise be vulnerable to hydroxylation, medicinal chemists can block metabolic breakdown, thereby increasing the drug's half-life and bioavailability[18][19]. This is a primary reason why fluorinated compounds often have improved pharmacokinetic profiles compared to their non-fluorinated parent molecules[18][19].

          Quantitative Data Comparison

          The superior potency of fluorinated pyrimidine analogs is evident in their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.

          Table 1: Illustrative Comparison of IC₅₀ Values for Pyrimidine Analogs (Note: These values are representative examples and can vary based on the specific cell line and assay conditions.)

          CompoundTypeTarget Cancer Cell LineIllustrative IC₅₀ (µM)
          5-FluorouracilFluorinatedColorectal Cancer (HT-29)5
          UracilNon-fluorinatedColorectal Cancer (HT-29)>1000
          GemcitabineFluorinatedPancreatic Cancer (PANC-1)0.05
          DeoxycytidineNon-fluorinatedPancreatic Cancer (PANC-1)>500
          TrifluridineFluorinatedGastric Cancer (AGS)1.5
          ThymidineNon-fluorinatedGastric Cancer (AGS)>1000

          Table 2: Comparative Metabolic Stability in Human Liver Microsomes

          CompoundTypeIn Vitro Half-Life (t½, minutes)
          Fluorinated Pyrimidine AnalogFluorinated> 60
          Non-fluorinated Pyrimidine AnalogNon-fluorinated< 15

          Key Mechanistic and Experimental Workflow Diagrams

          Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.

          5_FU_Mechanism_of_Action cluster_cell Cancer Cell cluster_activation Metabolic Activation FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP FUR FUR FU->FUR FdUMP FdUMP (Fluorodeoxyuridine Monophosphate) FUMP->FdUMP FUTP FUTP (Fluorouridine Triphosphate) FUMP->FUTP FUR->FUMP FdUTP FdUTP (Fluorodeoxyuridine Triphosphate) FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_syn RNA Synthesis FUTP->RNA_syn Incorporated into RNA DNA_syn DNA Synthesis FdUTP->DNA_syn Incorporated into DNA dTMP dTMP TS->dTMP Blocks conversion Thymineless_Death Thymineless Death TS->Thymineless_Death Leads to dUMP dUMP dUMP->TS Faulty_RNA Faulty RNA (Disrupted Function) RNA_syn->Faulty_RNA DNA_Damage DNA Damage & Replication Halt DNA_syn->DNA_Damage

          Caption: Mechanism of action of 5-Fluorouracil (5-FU) in a cancer cell.

          Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Animal Model) start Design & Synthesize Fluorinated (F-Py) and Non-Fluorinated (NF-Py) Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC₅₀ start->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., against TS) Determine Ki start->enzyme metabolism Metabolic Stability Assay (Liver Microsomes) Determine t½ start->metabolism data_analysis Comparative Data Analysis (IC₅₀, Ki, t½) cytotoxicity->data_analysis enzyme->data_analysis metabolism->data_analysis pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) data_analysis->pk_pd Select Lead Candidate efficacy Tumor Xenograft Efficacy Study pk_pd->efficacy toxicity Toxicity Assessment efficacy->toxicity conclusion Conclusion: Superior Biological Profile of Fluorinated Analog? toxicity->conclusion

          Caption: Experimental workflow for comparing pyrimidine analogs.

          Experimental Protocols

          To ensure the trustworthiness and reproducibility of comparative data, standardized and validated protocols are essential. The following are detailed methodologies for key experiments.

          Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

          This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[20][21]. It is a foundational tool for screening anticancer agents[20][22][23].

          • Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

          • Step-by-Step Methodology:

            • Cell Seeding: Plate cancer cells (e.g., HT-29 colorectal adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

            • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

            • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

            • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

            • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

            • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

            • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

          Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

          This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes[17][24][25]. A slower rate of disappearance indicates higher metabolic stability.

          • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes[17]. By incubating a compound with microsomes and an essential cofactor (NADPH), one can simulate Phase I metabolism and measure the compound's intrinsic clearance[17][25].

          • Step-by-Step Methodology:

            • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture in a 0.1 M phosphate buffer (pH 7.4) containing the microsomes (final concentration 0.5 mg/mL)[26].

            • Compound Addition: Add the test compound (fluorinated or non-fluorinated analog) to the reaction mixture at a final concentration of 1 µM.

            • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

            • Initiation of Reaction: Start the metabolic reaction by adding NADPH (final concentration 1 mM)[17]. A control reaction without NADPH should be run in parallel to account for non-enzymatic degradation.

            • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction[24].

            • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

            • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

            • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

          Conclusion

          The strategic fluorination of pyrimidine analogs is a validated and highly successful approach in modern drug discovery. As demonstrated through mechanistic analysis and comparative data, the introduction of fluorine can significantly enhance the biological activity of these compounds. Fluorinated analogs like 5-FU, gemcitabine, and trifluridine exhibit superior anticancer efficacy due to a combination of factors, including increased metabolic stability, enhanced enzyme inhibition, and multiple mechanisms of cytotoxicity. The experimental protocols detailed herein provide a robust framework for researchers to objectively compare the performance of novel fluorinated candidates against their non-fluorinated precursors, ensuring scientific rigor in the pursuit of more effective therapeutics. The continued exploration of fluorination chemistry promises to yield next-generation pyrimidine analogs with even greater clinical potential.

          References

          • What is the mechanism of Trifluridine? - Patsnap Synapse. (2024, July 17). Available from: [Link]

          • What is the mechanism of Gemcitabine Hydrochloride? - Patsnap Synapse. (2024, July 17). Available from: [Link]

          • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature Reviews Cancer, 3(5), 330-338. Available from: [Link]

          • Fluorouracil - Wikipedia. (n.d.). Available from: [Link]

          • Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. (2025, June 17). Available from: [Link]

          • DRUG NAME: Capecitabine - BC Cancer. (2023, June 1). Available from: [Link]

          • Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in oncology, 22(4 Suppl 11), 3-10. Available from: [Link]

          • Ferraboschi, P., & Grisenti, P. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Organic Preparations and Procedures International, 49(1), 1-85. Available from: [Link]

          • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

          • The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC - NIH. (n.d.). Available from: [Link]

          • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

          • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available from: [Link]

          • Gemcitabine - Wikipedia. (n.d.). Available from: [Link]

          • Blair, H. A. (2019). Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer. Drugs, 79(13), 1457-1464. Available from: [Link]

          • Trifluridine | C10H11F3N2O5 - PubChem. (n.d.). Available from: [Link]

          • What is the mechanism of Capecitabine? - Patsnap Synapse. (2024, July 17). Available from: [Link]

          • Gemcitabine Mechanism of Action Confounds Early Assessment of Treatment Response by 3′-Deoxy-3′-[ 18 F]Fluorothymidine in Preclinical Models of Lung Cancer - AACR Journals. (2016, December 15). Available from: [Link]

          • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Available from: [Link]

          • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. Available from: [Link]

          • Mechanism of action of capecitabine and proposed synergistic... - ResearchGate. (n.d.). Available from: [Link]

          • Li, C., Zhang, Y., & Wang, Q. (2025, November 9). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology. Available from: [Link]

          • capecitabine - Cancer Care Ontario. (n.d.). Available from: [Link]

          • metabolic stability in liver microsomes - Mercell. (n.d.). Available from: [Link]

          • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 759-771. Available from: [Link]

          • AusPAR Attachment 1: Product Information: Trifluridine/tipiracil [Lonsurf and Orcantas] - Therapeutic Goods Administration (TGA). (2018, June 12). Available from: [Link]

          • Trifluridine - Wikipedia. (n.d.). Available from: [Link]

          • Metabolic Stability Assays - Merck Millipore. (n.d.). Available from: [Link]

          • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). Available from: [Link]

          • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). Available from: [Link]

          • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - RSC Publishing. (n.d.). Available from: [Link]

          • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (n.d.). Available from: [Link]

          • DRUG NAME: Fluorouracil - BC Cancer. (2023, June 1). Available from: [Link]

          • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.). Available from: [Link]

          • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (2024, May 19). Available from: [Link]

          • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13). Available from: [Link]

          • Ferraboschi, P., & Grisenti, P. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Organic Preparations and Procedures International. Available from: [Link]

          • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - NIH. (n.d.). Available from: [Link]

          • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. (n.d.). Available from: [Link]

          • Cytotoxic assays for screening anticancer agents - PubMed. (2006, July 15). Available from: [Link]

          • Fluorinated pyrimidines - Pharmacy 180. (n.d.). Available from: [Link]

          • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Available from: [Link]

          • Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed. (2022, April 11). Available from: [Link]

          • Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - MDPI. (2025, June 25). Available from: [Link]

          • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Available from: [Link]

          • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Frontiers in Chemistry. Available from: [Link]

          • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - NIH. (n.d.). Available from: [Link]

          • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. (2025, December 11). Available from: [Link]

          Sources

          A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4,6-Diaryl Pyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The 4,6-diaryl pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of biologically active agents, particularly as inhibitors of protein kinases.[1][2] The precise arrangement of the two aryl rings and any additional substituents on the pyrimidine core dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its therapeutic efficacy and selectivity.[3] For researchers in drug development, unambiguous structural validation is not merely a procedural checkbox; it is the bedrock upon which all subsequent biological data, structure-activity relationships (SAR), and intellectual property claims are built.

          This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of newly synthesized 4,6-diaryl pyrimidines. Moving beyond a simple listing of methods, we will explore the causality behind our experimental choices, presenting an integrated, self-validating workflow designed to deliver irrefutable structural proof with maximum efficiency.

          The Integrated Validation Workflow: A Multi-Pronged Approach

          The confirmation of a chemical structure is not a linear process but a convergence of evidence from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together, they form a robust, self-validating system. The workflow begins with bulk characterization and progresses to detailed atomic-level connectivity and definitive molecular formula confirmation.

          G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic & Spectrometric Analysis cluster_2 Advanced Structural Elucidation (If Required) cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product H_NMR ¹H NMR (Proton Environment) Purification->H_NMR C_NMR ¹³C NMR & DEPT (Carbon Skeleton) H_NMR->C_NMR Initial Structure Hypothesis HRMS HRMS (Molecular Formula) C_NMR->HRMS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) HRMS->TwoD_NMR Ambiguity or Complex Structure Confirmed Structure Validated HRMS->Confirmed Unambiguous Data XRay Single Crystal X-Ray (Absolute 3D Structure) TwoD_NMR->XRay Persistent Ambiguity or Need for 3D Conformation TwoD_NMR->Confirmed XRay->Confirmed

          Caption: An integrated workflow for the structural validation of novel 4,6-diaryl pyrimidines.

          Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

          NMR is the most powerful and informative technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

          ¹H NMR: Mapping the Proton Landscape

          Causality: ¹H NMR is the initial and most crucial experiment. It quantifies the number of distinct proton environments, their relative abundance (integration), and their proximity to neighboring protons (spin-spin coupling). For a 4,6-diaryl pyrimidine, this allows us to confirm the presence of the core pyrimidine proton and the substitution patterns on the aryl rings.

          Experimental Protocol:

          • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

          • Internal Standard: Add Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

          • Data Acquisition: Acquire the spectrum on a spectrometer (400 MHz or higher recommended for better resolution). Ensure proper locking, tuning, and shimming of the instrument.

          • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.[4]

          Data Interpretation:

          • Pyrimidine C5-H: This is a key diagnostic signal, typically appearing as a singlet in the aromatic region (δ ~7.0-8.5 ppm). Its presence and integration to one proton are primary indicators of the intact pyrimidine core.[5]

          • Aromatic Protons: Protons on the two aryl rings will appear between δ 6.5-8.5 ppm. The splitting patterns (multiplicity) are critical for determining the substitution pattern (e.g., ortho, meta, para).

          • Substituent Protons: Signals for groups like methyl (-CH₃) or methoxy (-OCH₃) will appear in their characteristic regions (e.g., δ ~3.8 ppm for Ar-OCH₃).[3]

          Proton Type Typical Chemical Shift (δ, ppm) Expected Multiplicity
          Pyrimidine C5-H7.0 - 8.5Singlet (s)
          Pyrimidine C2-H8.5 - 9.5Singlet (s)
          Aryl-H6.5 - 8.5Doublet (d), Triplet (t), Multiplet (m)
          Ar-OCH₃3.7 - 4.0Singlet (s)
          NH₂ (on pyrimidine)5.0 - 7.0Broad Singlet (br s)

          Table 1: Characteristic ¹H NMR chemical shifts for 4,6-diaryl pyrimidine scaffolds.

          ¹³C NMR & DEPT: Visualizing the Carbon Skeleton

          Causality: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. It confirms the total number of unique carbon atoms and provides information on their electronic environment. When coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows for the definitive assignment of each carbon as a CH₃, CH₂, CH, or quaternary (C) carbon.[6]

          Data Interpretation:

          • Pyrimidine Carbons: The chemical shifts of C2, C4, C5, and C6 are highly diagnostic. C4 and C6, being attached to the aryl groups, are typically found far downfield (δ ~160-165 ppm).[5] C2 often appears in a similar region, while C5 is more shielded (δ ~105-115 ppm).[5]

          • Aryl Carbons: These appear in the δ 110-160 ppm range. The carbon directly attached to the pyrimidine ring (ipso-carbon) and carbons bearing substituents will have distinct shifts.

          Carbon Type Typical Chemical Shift (δ, ppm) DEPT-135 Signal
          Pyrimidine C4, C6160 - 165No Signal (Quaternary)
          Pyrimidine C2155 - 165Positive (CH) or No Signal (if substituted)
          Pyrimidine C5105 - 115Positive (CH)
          Aryl C-H110 - 135Positive (CH)
          Aryl C (ipso/substituted)125 - 160No Signal (Quaternary)
          Ar-OCH₃55 - 60Positive (CH₃)

          Table 2: Characteristic ¹³C NMR chemical shifts and DEPT-135 responses.

          2D NMR (COSY, HSQC, HMBC): The Unambiguous Connectivity Map

          Causality: When the structure is complex or ¹H NMR multiplets overlap, 2D NMR experiments are essential. They move from inference to direct observation of atomic connectivity, providing an irrefutable structural proof.

          • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is the fastest way to assign all protonated carbons.[3]

          • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For example, it will show a correlation from the pyrimidine C5-H to the C4 and C6 carbons, confirming the core structure. It will also show correlations from the aryl protons to the pyrimidine C4/C6, definitively proving the attachment points of the rings.[3][7]

          • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, invaluable for tracing the connectivity within the aryl rings.[6]

          G C5_H C5-H C5 C5 C5_H->C5 HSQC (1-bond) C4 C4 C5_H->C4 HMBC (2-bond) C6 C6 C5_H->C6 HMBC (2-bond) Aryl_H_ortho Aryl Ortho-H Aryl_H_ortho->C4 HMBC (3-bond) Aryl_C_ipso Aryl Ipso-C Aryl_H_ortho->Aryl_C_ipso HMBC (2-bond)

          Caption: How 2D NMR techniques link key atoms in a 4,6-diaryl pyrimidine.

          Mass Spectrometry (MS): Confirming the Formula

          Causality: While NMR defines the structure, high-resolution mass spectrometry (HRMS) provides the elemental formula. This is a critical, independent validation step. It measures the mass of the molecule with extremely high accuracy (typically to four decimal places), allowing for the calculation of a unique elemental composition.

          Experimental Protocol:

          • Sample Preparation: Prepare a dilute solution (e.g., <1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[4]

          • Ionization: Use a soft ionization technique, most commonly Electrospray Ionization (ESI), which protonates the molecule to generate the pseudo-molecular ion, [M+H]⁺.[6][8]

          • Data Acquisition: Acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap).

          • Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical mass calculated for the proposed formula. The difference should be less than 5 ppm.

          Parameter Theoretical (for C₁₇H₁₃ClN₄O) Experimental HRMS Data
          FormulaC₁₇H₁₃ClN₄OC₁₇H₁₃ClN₄O
          Ion[M+H]⁺[M+H]⁺
          Calculated Exact Mass325.0851-
          Measured Exact Mass-325.0849
          Mass Difference--0.6 ppm
          Conclusion Formula Confirmed

          Table 3: Example of HRMS data confirming the elemental formula of a hypothetical 4,6-diaryl pyrimidine.

          Additionally, the presence of specific isotopes, such as the characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl or ~1:1 for ⁷⁹Br/⁸¹Br, provides immediate confirmation of the presence of these halogens.[6][8]

          Single-Crystal X-ray Diffraction (SCXRD): The Absolute Proof

          Causality: SCXRD is the unequivocal gold standard for structure determination.[9][10] By diffracting X-rays off a single, well-ordered crystal, it generates a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom.

          When to Use SCXRD:

          • Novel Scaffolds: When publishing a new core chemical series for the first time.

          • Regioisomeric Ambiguity: To resolve any lingering doubts from NMR data, for example, which of two possible nitrogen atoms on a heterocycle was alkylated.

          • Stereochemistry: To determine the absolute configuration of chiral centers.

          • Computational Chemistry: To provide an experimentally determined, solid-state conformation for validating molecular docking or other computational models.[11][12]

          Protocol Overview: The primary challenge is growing a suitable single crystal, which can be an iterative process of screening solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a crystal is obtained, it is mounted and analyzed using a diffractometer. The resulting data is processed to solve and refine the crystal structure.

          Comparative Guide to Validation Techniques

          Technique Information Provided Sample State Throughput Definitiveness
          ¹H, ¹³C, 2D NMR Atomic connectivity, chemical environment, relative stereochemistrySolutionHighVery High (Definitive for constitution)
          HRMS Elemental formula, molecular weightSolution/SolidVery HighDefinitive for formula
          SCXRD Absolute 3D structure, bond lengths/angles, solid-state conformationSingle CrystalLowAbsolute Proof

          Table 4: Objective comparison of primary structural validation techniques.

          Conclusion

          The structural validation of synthesized 4,6-diaryl pyrimidines demands a synergistic application of analytical technologies. The process begins with NMR spectroscopy to meticulously map the atomic framework, establishing the core structure and substitution patterns with a high degree of certainty. This structural hypothesis is then independently corroborated by high-resolution mass spectrometry, which confirms the elemental formula. For novel scaffolds or in cases of ambiguity, single-crystal X-ray diffraction provides the final, irrefutable evidence of the three-dimensional structure. By employing this integrated and self-validating workflow, researchers can ensure the scientific integrity of their findings, build robust structure-activity relationships, and accelerate the journey of drug discovery and development with confidence.

          References

          • Title: Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives Source: MDPI URL: [Link]

          • Title: A knowledge availability survey of the crystal structure data for pyrimidine derivatives Source: International Union of Crystallography URL: [Link]

          • Title: New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: Frontiers in Chemistry URL: [Link]

          • Title: Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines Source: ResearchGate URL: [Link]

          • Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: PubMed URL: [Link]

          • Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: Bentham Science URL: [Link]

          • Title: New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

          • Title: 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies Source: Royal Society of Chemistry URL: [Link]

          • Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

          • Title: Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site Source: ACS Publications URL: [Link]

          • Title: Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives Source: ResearchGate URL: [Link]

          • Title: Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site Source: PubMed URL: [Link]

          • Title: Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules Source: J-Stage URL: [Link]

          • Title: (PDF) Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules Source: ResearchGate URL: [Link]

          • Title: 2-(Heptylthio)pyrimidine-4,6-diamine Source: MDPI URL: [Link]

          Sources

          Safety Operating Guide

          Navigating the Handling of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine: A Guide to Essential Safety and Logistics

          Author: BenchChem Technical Support Team. Date: February 2026

          For Immediate Use by Researchers, Scientists, and Drug Development Professionals

          The compound 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is a halogenated aromatic pyrimidine derivative, a class of molecules frequently investigated in medicinal chemistry and drug development for their potential biological activity.[1] Due to its chemical structure, this compound warrants careful handling as it may present significant health hazards upon exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

          Hazard Assessment and Engineering Controls: Your First Line of Defense

          Primary Engineering Controls: All work with 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[5][6] This is the most critical step in minimizing inhalation exposure to dust or vapors.[7] The fume hood provides a physical barrier and ventilation to protect the user. Ensure that the fume hood has a current inspection sticker and that the sash is kept at the lowest possible height during manipulations.

          Secondary Engineering Controls: An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[8] All personnel should be familiar with their location and operation.

          Personal Protective Equipment (PPE): The Essential Barrier

          A multi-layered approach to PPE is mandatory when handling this compound.[9] The following table outlines the minimum required PPE.

          PPE ComponentSpecifications and Rationale
          Eye Protection Chemical splash goggles are required at all times.[10] Safety glasses do not provide adequate protection from splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
          Hand Protection Double gloving is recommended.[11] The outer glove should be a chemically resistant material such as nitrile or neoprene, which offer good protection against aromatic and chlorinated solvents.[12][13] The inner glove can be a standard nitrile examination glove. Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.[7]
          Body Protection A lab coat with long sleeves and a closed front is mandatory.[12] Consider a chemically resistant apron for procedures involving larger quantities or a higher risk of splashing.[12]
          Footwear Fully enclosed, non-perforated shoes must be worn.[7]
          Respiratory Protection While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for certain high-risk procedures or in the event of a spill.[7] Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.

          Operational Plan: A Step-by-Step Guide to Safe Handling

          Adherence to a strict operational plan is crucial for minimizing the risk of exposure.

          Preparation and Weighing
          • Designate a Work Area: All handling of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine should occur in a designated area within a chemical fume hood.

          • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, etc.) and waste containers are inside the fume hood.

          • Don PPE: Put on all required PPE before approaching the designated work area.

          • Weighing: If weighing the solid compound, do so on weigh paper or in a tared container. Avoid creating dust.

          • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

          Solution Handling and Reactions
          • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors.

          • Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can lead to splashes and spills.

          • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

          Emergency Procedures: Spill and Exposure Response

          Prompt and appropriate action is critical in the event of a spill or exposure.

          Spill Cleanup

          For small spills of 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine inside a chemical fume hood:

          • Alert Others: Immediately notify colleagues in the vicinity.[14]

          • Isolate the Area: Restrict access to the spill area.

          • Don Additional PPE: If not already wearing them, put on double gloves, a lab coat, and chemical splash goggles.

          • Absorb the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand.[15] For solid spills, carefully sweep up the material to avoid creating dust.[5]

          • Collect Waste: Place the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste.[16]

          • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

          For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.

          Personnel Exposure
          Exposure RouteImmediate Action
          Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention.
          Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
          Inhalation Move the individual to fresh air.[2] If they are experiencing difficulty breathing, seek immediate medical attention.
          Ingestion Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.

          Disposal Plan: Responsible Waste Management

          All waste contaminated with 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine must be treated as hazardous waste.

          • Solid Waste: This includes excess compound, contaminated weigh paper, gloves, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

          • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste.

          • Sharps: Contaminated needles and syringes must be placed in a designated sharps container.

          Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.[18] Do not pour any waste down the drain.[19]

          Visualizing the Workflow

          The following diagrams illustrate the key decision-making processes for handling and responding to incidents involving 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine.

          HandlingWorkflow cluster_prep Preparation Phase cluster_ops Operational Phase start Start: Handling Required fume_hood Work in Certified Chemical Fume Hood start->fume_hood ppe Don Full PPE: - Goggles - Double Gloves - Lab Coat fume_hood->ppe gather_materials Gather All Necessary Equipment & Waste Containers ppe->gather_materials weigh_dissolve Weigh Solid / Prepare Solution (Minimize Dust/Splashes) gather_materials->weigh_dissolve reaction Conduct Experiment (Use Closed Systems) weigh_dissolve->reaction cleanup Decontaminate Work Area Post-Experiment reaction->cleanup waste Segregate Halogenated Hazardous Waste cleanup->waste end End: Procedure Complete waste->end

          Caption: Standard workflow for handling 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine.

          SpillResponse cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol spill Spill Occurs location Inside Fume Hood? spill->location alert Alert Colleagues location->alert Yes evacuate Evacuate Area location->evacuate No absorb Absorb/Sweep Up Spill alert->absorb collect Collect in Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs

          Caption: Decision tree for responding to a chemical spill.

          By adhering to these guidelines, researchers can mitigate the risks associated with handling 4-(4-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine, ensuring a safe and productive laboratory environment.

          References

          • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA. [Link]

          • BioSafe Tech by QUALIA. (2025, January 26). Cytotoxic Drug Handling with Biosafety Isolators. Retrieved from BioSafe Tech. [Link]

          • National Center for Biotechnology Information. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from PubMed. [Link]

          • (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from an unspecified source. [Link]

          • (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from an unspecified source. [Link]

          • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from SJSU Environmental Health & Safety. [Link]

          • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA. [Link]

          • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS. [Link]

          • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

          • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from Loba Chemie. [Link]

          • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from USC Nanofab Wiki. [Link]

          • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from Carl ROTH. [Link]

          • (n.d.). SAFETY DATA SHEET: 5-Bromo-2,4-dichloropyrimidine. Retrieved from an unspecified source. [Link]

          • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from CUNY. [Link]

          • (2010, May 14). SAFETY DATA SHEET: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from an unspecified source. [Link]

          • (n.d.). SAFETY DATA SHEET: 4,6-Dichloropyrimidine-5-carboxylic acid. Retrieved from an unspecified source. [Link]

          • (2023, May 29). The Beginners Guide To Cleaning-Up a Small Chemical Spill. Retrieved from an unspecified source. [Link]

          • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from 3M. [Link]

          • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from PubMed Central. [Link]

          • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from an unspecified source. [Link]

          • National Center for Biotechnology Information. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Retrieved from PubMed Central. [Link]

          • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]

          • National Center for Biotechnology Information. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from PubMed. [Link]

          • ResearchGate. (2021, September 24). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Retrieved from ResearchGate. [Link]

          • National Center for Biotechnology Information. (2014, December 18). Evaluation of the toxic effects of brominated compounds (BDE-47, 99, 209, TBBPA) and bisphenol A (BPA) using a zebrafish liver cell line, ZFL. Retrieved from PubMed. [Link]

          • National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from PubMed Central. [Link]

          • National Center for Biotechnology Information. (n.d.). Toxicological evaluations of some brominated biphenyls. Retrieved from PubMed. [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.